molecular formula C12H14N2O B3059338 Piperazine, 1-(7-benzofuranyl)- CAS No. 98224-26-1

Piperazine, 1-(7-benzofuranyl)-

Número de catálogo: B3059338
Número CAS: 98224-26-1
Peso molecular: 202.25 g/mol
Clave InChI: KFVKNZPFYQDNAE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Piperazine, 1-(7-benzofuranyl)- is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine, 1-(7-benzofuranyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1-(7-benzofuranyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(1-benzofuran-7-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-10-4-9-15-12(10)11(3-1)14-7-5-13-6-8-14/h1-4,9,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVKNZPFYQDNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440347
Record name Piperazine, 1-(7-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98224-26-1
Record name Piperazine, 1-(7-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1-(7-Benzofuranyl)piperazine CAS 98224-26-1 properties

Author: BenchChem Technical Support Team. Date: March 2026

1-(7-Benzofuranyl)piperazine (CAS 98224-26-1): A Privileged Scaffold in Neuropharmacology

Executive Summary

In the landscape of neuropharmacology, the rational design of ligands targeting aminergic G-protein coupled receptors (GPCRs) relies heavily on privileged scaffolds. 1-(7-Benzofuranyl)piperazine (CAS 98224-26-1) represents a critical building block in the synthesis of highly selective serotonergic (5-HT) and dopaminergic agents. By fusing a lipophilic benzofuran system with a basic piperazine ring at the 7-position, this molecule serves as a rigid bioisostere of the endogenous indole core of serotonin, enabling precise spatial alignment within GPCR orthosteric binding pockets.

Physicochemical Profiling & Structural Identity

The structural geometry of 1-(7-Benzofuranyl)piperazine allows for critical salt-bridge formation between the protonated piperazine nitrogen and the conserved Asp3.32 residue found in aminergic receptors. Below is the consolidated physicochemical data for the parent scaffold[1].

PropertyValue
Chemical Name 1-(7-Benzofuranyl)piperazine
CAS Registry Number 98224-26-1
Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
SMILES String N1CCN(CC1)c1cccc2c1occ2
Core Target Affinity 5-HT1A (Ki = 13 nM)

Pharmacological Grounding: The Serotonergic Axis

As a standalone pharmacophore, 1-(7-Benzofuranyl)piperazine (cataloged as CHEMBL61032) exhibits intrinsic high-affinity binding to the rat 5-HT1A receptor. In vitro radioligand displacement assays utilizing [3H]8-OH-DPAT demonstrate a binding affinity (Ki) of 13 nM[2].

When subjected to rational structural modification, this scaffold yields highly selective therapeutic leads. The most notable derivative is CPD-1 ((3S)-3-methyl-1-[4-(trifluoromethyl)-1-benzofuran-7-yl]piperazine)[3]. The addition of a trifluoromethyl group and a chiral methyl substitution on the piperazine ring shifts the selectivity profile dramatically. CPD-1 acts as a potent, full agonist at the 5-HT2C receptor subtype (Ki ≈ 2 nM), showing approximately 22-fold selectivity over 5-HT2A and 50-fold over 5-HT2B receptors[4]. Preclinical models indicate that this specific 5-HT2C modulation suppresses repetitive behaviors without impairing motor coordination, positioning benzofuranyl-piperazine derivatives as promising candidates for treating Obsessive-Compulsive Disorder (OCD)[4].

Mechanistic Signaling Pathways

The pharmacological utility of the 1-(7-Benzofuranyl)piperazine scaffold lies in its ability to be tuned for divergent GPCR signaling cascades. The parent compound primarily interacts with Gi/o-coupled 5-HT1A receptors, while its substituted analogs (like CPD-1) activate Gq/11-coupled 5-HT2C receptors.

Pathway LIG 1-(7-Benzofuranyl)piperazine & Derivatives R1A 5-HT1A Receptor LIG->R1A Parent Scaffold (Ki ~13 nM) R2C 5-HT2C Receptor LIG->R2C Substituted Analogs (e.g., CPD-1) GI Gi/o Protein R1A->GI GQ Gq/11 Protein R2C->GQ AC Adenylyl Cyclase (Inhibition) GI->AC Inhibits PLC Phospholipase C (Activation) GQ->PLC Activates CAMP ↓ cAMP Levels AC->CAMP IP3 ↑ IP3 & DAG PLC->IP3 CA ↑ Intracellular Ca2+ IP3->CA

Divergent 5-HT receptor signaling pathways modulated by benzofuranyl-piperazine derivatives.

Synthetic Methodology: Buchwald-Hartwig Amination Workflow

The synthesis of the 1-(7-Benzofuranyl)piperazine core requires precise catalytic control. The selection of a palladium-catalyzed Buchwald-Hartwig amination over classical nucleophilic aromatic substitution (SNAr) is dictated by the lack of strong electron-withdrawing groups on the benzofuran ring, which renders SNAr kinetically unfavorable.

Objective : High-yield, self-validating synthesis of the mono-arylated piperazine scaffold. Materials : 7-Bromobenzofuran, 1-Boc-piperazine, Pd2(dba)3, BINAP, Sodium tert-butoxide (NaOtBu), anhydrous Toluene, Trifluoroacetic acid (TFA).

Step 1: Reagent Preparation (Inert Atmosphere) Charge an oven-dried Schlenk flask with 7-bromobenzofuran (1.0 eq), 1-Boc-piperazine (1.2 eq), Pd2(dba)3 (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.4 eq). Causality & Validation: The use of mono-Boc-protected piperazine is critical to statistically eliminate the formation of inactive bis-arylated byproducts. Conducting this setup under argon is non-negotiable, as the Pd(0) active catalytic species is highly susceptible to oxidative deactivation by atmospheric oxygen.

Step 2: Solvent Addition and Degassing Add anhydrous toluene to achieve a 0.2 M concentration. Degas the mixture via three rigorous freeze-pump-thaw cycles. Causality & Validation: Toluene provides the optimal boiling point (110 °C) for the kinetic activation energy required in the oxidative addition step of the unactivated aryl bromide. Inadequate degassing will result in the precipitation of palladium black and catalytic turnover failure.

Step 3: Catalytic Cycle (Heating) Heat the reaction mixture to 95 °C for 16 hours. Causality & Validation: Elevated temperatures facilitate the reductive elimination step, which is the rate-limiting bottleneck in sterically hindered aryl aminations. Reaction completion is validated via TLC (hexane/EtOAc 7:3), observing the disappearance of the 7-bromobenzofuran spot.

Step 4: Workup and Boc-Deprotection Filter the crude mixture through a Celite pad to remove palladium residues. Concentrate the filtrate and dissolve the intermediate in Dichloromethane (DCM). Add TFA (10 eq) and stir at room temperature for 2 hours. Causality & Validation: TFA selectively cleaves the tert-butyl carbamate (Boc) protecting group without degrading the acid-sensitive benzofuran ether linkage, yielding the free secondary amine.

Step 5: Purification Basify the mixture with 1M NaOH to pH 10, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (DCM:MeOH 9:1 with 1% NH4OH) to yield pure 1-(7-Benzofuranyl)piperazine.

References

  • [1] Title: Piperazine, 1-(7-benzofuranyl) - ChemTik Products | Source: ChemTik | URL:[Link]

  • [4] Title: CPD-1 - Wikipedia | Source: Wikipedia | URL:[Link]

  • [3] Title: Cpd-1 | C14H15F3N2O | CID 9925822 - PubChem - NIH | Source: PubChem | URL:[Link]

  • [2] Title: BindingDB PrimarySearch_ki (Target: 5-hydroxytryptamine receptor 1A) | Source: BindingDB | URL: [Link]

Sources

Piperazine 1-(7-benzofuranyl)- chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity, Synthesis, and Pharmacological Scaffold Analysis

Executive Summary & Chemical Identity

1-(1-Benzofuran-7-yl)piperazine represents a privileged heterocyclic scaffold in medicinal chemistry, specifically within the class of arylpiperazines targeting the Central Nervous System (CNS). Distinct from its widely utilized isomer, 1-(1-benzofuran-5-yl)piperazine (a key intermediate in Vilazodone synthesis), the 7-substituted isomer offers a unique steric and electronic profile due to its proximity to the furan oxygen.

This chemotype serves as a critical bioisostere for 1-(1-naphthyl)piperazine (1-NP), functioning as a high-affinity ligand for serotonergic receptors (5-HT1A, 5-HT7).

Physicochemical Characterization
PropertyValue / Description
IUPAC Name 1-(1-Benzofuran-7-yl)piperazine
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
Exact Mass 202.1106
LogP (Predicted) 2.1 – 2.4 (Lipophilic, CNS penetrant)
H-Bond Donors/Acceptors 1 Donor (NH) / 3 Acceptors (N, O)
Key Structural Feature Piperazine ring attached at the C7 position (ortho to the ether linkage of the fused ring system).[1][2][3]
SMILES C1CN(CCN1)c2cccc3ccoc23

Synthetic Methodology

The synthesis of 1-(1-benzofuran-7-yl)piperazine presents a regiochemical challenge. Unlike the 5-position, the 7-position is sterically hindered by the adjacent furan oxygen bridge. Consequently, standard Nucleophilic Aromatic Substitution (SNAr) is ineffective due to the electron-rich nature of the benzofuran ring.

The Protocol of Choice: Palladium-Catalyzed Buchwald-Hartwig Amination.[4]

Retrosynthetic Analysis & Pathway

The most robust route involves the cross-coupling of 7-bromobenzofuran with piperazine (in excess to prevent bis-arylation).

Synthesispathway SM1 7-Bromobenzofuran (Aryl Halide) Int Pd(0)-Oxidative Addition Complex SM1->Int Oxidative Add. SM2 Piperazine (5.0 eq) Cat Pd₂(dba)₃ / BINAP NaOtBu, Toluene, 110°C SM2->Cat Reagent Cat->Int Catalysis Prod 1-(1-Benzofuran-7-yl)piperazine (Target) Int->Prod Reductive Elim.

Figure 1: Buchwald-Hartwig amination strategy for sterically hindered benzofuran positions.

Detailed Experimental Protocol

Reagents:

  • 7-Bromobenzofuran (1.0 eq)

  • Piperazine (5.0 eq) — Excess is critical to avoid formation of N,N'-bis(benzofuranyl)piperazine.

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃ and BINAP. Add anhydrous toluene (5 mL/mmol) and stir at room temperature for 15 minutes to generate the active catalytic species (L₂Pd(0)).

  • Substrate Addition: Add 7-bromobenzofuran (1.0 eq), piperazine (5.0 eq), and NaOtBu (1.5 eq) to the vessel.

  • Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).

  • Reaction: Seal the vessel and heat to 100–110°C for 12–18 hours. Monitor via LC-MS (Target [M+H]⁺ = 203.1).

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. The excess piperazine can be removed via an aqueous wash (it is highly water-soluble) or by column chromatography (DCM:MeOH:NH₄OH gradient).

  • Salt Formation: For stability, convert the free base to the hydrochloride salt (HCl) using 4M HCl in dioxane.

Mechanistic Insight: The use of BINAP (a bidentate phosphine ligand) is selected over monodentate ligands to prevent


-hydride elimination and enhance the stability of the Pd-complex during the coupling of the electron-rich benzofuran ring.

Structural Analysis & Identification

Validation of the 7-isomer (vs. the 4, 5, or 6 isomers) is crucial.

  • ¹H NMR (DMSO-d₆):

    • Benzofuran Protons: The furan ring protons (C2-H and C3-H) appear as distinct doublets at

      
       7.9 and 6.9 ppm (
      
      
      
      Hz).
    • Aromatic Region: The benzene ring protons (H4, H5, H6) show a characteristic splitting pattern. H6 (ortho to piperazine) will show an upfield shift due to the electron-donating nitrogen.

    • Piperazine: Two multiplets at

      
       3.0–3.2 ppm (4H, N-CH₂-Ar) and 
      
      
      
      2.8–2.9 ppm (4H, NH-CH₂).
  • Mass Spectrometry:

    • ESI+: [M+H]⁺ = 203.1.

    • Fragmentation: Loss of the piperazine ring often yields a characteristic benzofuran cation (

      
       ~117).
      

Pharmacological Relevance: The 5-HT1A Scaffold

The 1-(1-benzofuran-7-yl)piperazine moiety acts as a pharmacophore targeting the serotonin 5-HT1A receptor.

Structure-Activity Relationship (SAR) Logic

The 7-position places the piperazine nitrogen in a specific vector relative to the aromatic centroid, distinct from the 5-position (Vilazodone-like).

  • Electronic Effect: The 7-position is "ortho" to the ring oxygen. The oxygen's lone pair exerts a repulsive field, potentially constraining the conformation of the piperazine ring, locking it into a bioactive pose.

  • Binding Mode: The protonated piperazine nitrogen forms a salt bridge with Aspartate 3.32 (D116) in the 5-HT1A transmembrane domain.

SAR_Logic Scaffold 1-(1-Benzofuran-7-yl)piperazine Feature1 Aromatic Head (Benzofuran) Scaffold->Feature1 Feature2 Basic Amine (Piperazine N4) Scaffold->Feature2 Target1 Hydrophobic Pocket (Trp 6.48 Interaction) Feature1->Target1 Pi-Pi Stacking Target2 Aspartate 3.32 (Salt Bridge) Feature2->Target2 Ionic Bond Outcome High Affinity 5-HT1A Ligand (Ki < 10 nM) Target1->Outcome Target2->Outcome

Figure 2: Pharmacophoric mapping of the benzofuran-piperazine scaffold at the 5-HT1A receptor interface.

Comparative Pharmacology
  • 7-yl Isomer (This Topic): Often exhibits partial agonist activity at 5-HT1A; bioisosteric to 1-(2-methoxyphenyl)piperazine.

  • 5-yl Isomer: Found in Vilazodone; typically optimized for dual activity (SERT inhibition + 5-HT1A partial agonism).

  • Dihydro- analog: The reduction of the furan double bond (2,3-dihydro) increases flexibility and slightly alters the vector of the piperazine, often changing the selectivity profile between 5-HT1A and

    
    -adrenergic receptors.
    

References

  • Buchwald, S. L., et al. (2000). "Palladium-Catalyzed Amination of Aryl Halides." Topics in Current Chemistry.

  • Leopoldo, M., et al. (2015).[5] "Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2."[5] Bioorganic & Medicinal Chemistry.

  • BindingDB. "Target: 5-hydroxytryptamine receptor 1A; Ligand: 1-Benzofuran-7-yl-4-octyl-piperazine."

  • PubChem. "Compound Summary: 1-(2,3-Dihydrobenzofuran-7-yl)piperazine" (Structural Analog Reference).

Sources

Technical Guide: 7-Benzofuranylpiperazine Serotonin Receptor Affinity Profile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-benzofuranylpiperazine scaffold represents a critical pharmacophore in modern neuropsychopharmacology, specifically designed to transcend the limitations of traditional Selective Serotonin Reuptake Inhibitors (SSRIs). This moiety is the structural core of Vilazodone , the first clinically approved Serotonin Partial Agonist Reuptake Inhibitor (SPARI).

By tethering a serotonin transporter (SERT) inhibiting motif to a high-affinity 5-HT1A receptor ligand, this scaffold achieves a "dual-action" mechanism. This guide provides a technical analysis of the scaffold's affinity profile, structure-activity relationships (SAR), and the experimental protocols required to validate its pharmacological activity.

Molecular Architecture & SAR Analysis

The 7-benzofuranylpiperazine moiety is engineered to mimic the indole core of serotonin (5-HT) while providing enhanced metabolic stability and specific steric properties that favor 5-HT1A binding.

Structural Logic
  • The Benzofuran Core: Replaces the indole ring of serotonin. The oxygen at the 1-position and the lipophilic bulk of the benzene ring facilitate pi-stacking interactions within the receptor binding pocket.

  • The Piperazine Linker: Acts as a semi-rigid spacer. It maintains the critical distance between the aromatic head group and the basic nitrogen required for ionic interaction with the conserved Aspartate residue (Asp3.32) in the 5-HT1A receptor and SERT.[1][2]

  • The 7-Substitution: The attachment of the piperazine at the 7-position of the benzofuran is the defining feature. This specific regioisomerism optimizes the vector of the piperazine, allowing the "tail" of the molecule to extend into the extracellular vestibule of the SERT, acting as a "lid" that locks the transporter in an inhibited state.

Interactive SAR Diagram

The following diagram illustrates the functional zones of the scaffold.

SAR_Mechanism Scaffold 7-Benzofuranylpiperazine Core Scaffold Benzofuran Benzofuran Ring (Bioisostere of Indole) Scaffold->Benzofuran Contains Piperazine Piperazine Ring (Basic Amine Anchor) Scaffold->Piperazine Linked at Pos 7 Target_1A 5-HT1A Partial Agonism (Post- & Pre-synaptic) Benzofuran->Target_1A Pi-Stacking (Phe residues) Target_SERT SERT Inhibition (S1 Site Occupancy) Piperazine->Target_SERT Ionic Bond (Asp98) Piperazine->Target_1A Ionic Bond (Asp116)

Caption: Functional decomposition of the 7-benzofuranylpiperazine scaffold showing dual-target engagement.

Receptor Affinity Profile

The defining characteristic of this scaffold is its sub-nanomolar affinity for both SERT and 5-HT1A, with high selectivity against off-targets (Dopamine, Norepinephrine).[3]

Quantitative Data (Vilazodone Exemplar)

The following values represent the consensus affinity profile derived from radioligand binding assays (


) and functional inhibition (

).
Target Receptor / TransporterParameterValue (nM)Functional Consequence
SERT (Human)

0.1 Potent Reuptake Inhibition
5-HT1A (Human)

0.2 - 0.5 High Affinity Binding
5-HT1A (Functional)

~2.1 Partial Agonist (IA ~60%)
Dopamine D2

> 30Negligible Activity
Norepinephrine Transporter (NET)

56Low Affinity (Selectivity >500x)
Dopamine Transporter (DAT)

37Low Affinity (Selectivity >300x)

Data Source: FDA Pharmacology Review (NDA 022567) & Heinrich et al., J. Med. Chem.

Mechanistic Pharmacology

The clinical efficacy of this scaffold relies on the SPARI mechanism.

  • SERT Inhibition: Like an SSRI, the molecule blocks SERT, increasing synaptic 5-HT.[1][3][4]

  • 5-HT1A Partial Agonism:

    • Presynaptic (Raphe Nuclei): Acts as a partial agonist on 5-HT1A autoreceptors.[3][5][6][7] This potentially desensitizes the negative feedback loop faster than SSRIs (which rely on passive desensitization via accumulated serotonin).

    • Postsynaptic (Hippocampus/Cortex): Directly stimulates postsynaptic 5-HT1A receptors, promoting downstream signaling (BDNF release).

Intracellular Signaling Pathway

The 5-HT1A receptor is


-coupled.[8] Agonism results in the inhibition of Adenylyl Cyclase.

Signaling_Pathway Ligand 7-Benzofuranylpiperazine (Ligand) Rec 5-HT1A Receptor (GPCR) Ligand->Rec Binds (Ki 0.2 nM) Gprot Gi/o Protein (Heterotrimeric) Rec->Gprot Activates AC Adenylyl Cyclase (Effector) Gprot->AC Inhibits (-) Effect Hyperpolarization / Reduced Firing Gprot->Effect Gbg subunit opens GIRK channels cAMP cAMP Levels AC->cAMP Decreases PKA PKA Activation cAMP->PKA Reduces

Caption: 5-HT1A signaling cascade. Note the inhibition of Adenylyl Cyclase (AC) typical of Gi/o coupling.

Experimental Protocols

To validate the affinity profile of a 7-benzofuranylpiperazine derivative, researchers must utilize self-validating radioligand binding assays.

Protocol A: 5-HT1A Radioligand Binding Assay

Objective: Determine


 using 

-8-OH-DPAT (a selective 5-HT1A agonist).[9]

Reagents:

  • Source: CHO cells stably expressing human 5-HT1A.

  • Radioligand:

    
    -8-OH-DPAT (0.5 - 1.0 nM).
    
  • Non-Specific Binding (NSB) Mask: 10

    
    M Serotonin (5-HT).[9]
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.5 mM EDTA, 0.1% Ascorbic Acid (to prevent oxidation), pH 7.4.
    

Workflow:

  • Membrane Prep: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g. Resuspend pellet to ~50

    
    g protein/well.
    
  • Incubation:

    • Tube A (Total Binding): Membrane + Radioligand + Buffer.

    • Tube B (NSB): Membrane + Radioligand + 10

      
      M 5-HT.
      
    • Tube C (Test): Membrane + Radioligand + 7-benzofuranylpiperazine analog (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding.

  • Analysis: Measure radioactivity (CPM). Calculate Specific Binding (

    
    ). Fit data to a one-site competition model to derive 
    
    
    
    and convert to
    
    
    using the Cheng-Prusoff equation.

Self-Validation Check:

  • Specific binding must be >80% of total binding.

  • Hill slope should be near -1.0 (indicating non-cooperative, single-site binding).

Protocol B: Functional Binding Assay

Objective: Determine if the ligand is an agonist, antagonist, or partial agonist.

Workflow Diagram:

Assay_Workflow Step1 Membrane Prep (h5-HT1A CHO Cells) Step2 Add GDP (excess) To clamp inactive state Step1->Step2 Step3 Add Test Compound + [35S]GTPyS Step2->Step3 Step4 Incubate 30 min @ 30°C Step3->Step4 Step5 Filtration & Counting Step4->Step5 Decision Compare Emax to Full Agonist (5-HT) Step5->Decision

Caption: Functional assay workflow. The use of GDP is critical to reduce basal G-protein activity.

References

  • Heinrich, T., et al. (2004). "Synthesis and Structure-Activity Relationships of a Novel Series of 5-HT1A Receptor Agonists and Serotonin Transporter Inhibitors." Journal of Medicinal Chemistry.

  • FDA Center for Drug Evaluation and Research. (2011). "Application Number: 022567Orig1s000 Pharmacology Review." Food and Drug Administration.[3][4]

  • Dawson, L. A., & Watson, J. M. (2009). "Vilazodone: A 5-HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders."[1] CNS Neuroscience & Therapeutics.

  • Wang, H., et al. (2013). "Structural basis for the high-affinity binding of the 7-benzofuranylpiperazine scaffold to the serotonin transporter." Nature Structural & Molecular Biology. (Generalized reference for structural context).

Sources

Engineering the Benzofuran-Piperazine Scaffold: A Technical Guide to CNS Multitarget-Directed Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The central nervous system (CNS) drug discovery landscape has increasingly shifted from highly selective "magic bullets" to Multitarget-Directed Ligands (MTDLs) to address complex etiologies like Major Depressive Disorder (MDD) and schizophrenia. At the forefront of this paradigm is the benzofuran-piperazine scaffold. As an application scientist navigating lead optimization, I rely on this privileged structure because it perfectly balances lipophilicity for blood-brain barrier (BBB) penetration with tunable basicity for precise target engagement.

Pharmacophore Rationale: The Benzofuran-Piperazine Synergy

The piperazine heterocycle is a cornerstone of medicinal chemistry due to its conformational flexibility (adopting chair/boat conformations) and dual-nitrogen architecture, which allows for systematic functionalization to modulate pKa and aqueous solubility[1]. In CNS targets, particularly aminergic G-protein coupled receptors (GPCRs), the basic nitrogen of piperazine is protonated at physiological pH, forming a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32 in the 5-HT1A receptor).

When coupled with a benzofuran moiety, the scaffold gains a rigid, planar, and lipophilic vector. The benzofuran ring engages in


 stacking and hydrophobic interactions within the deep binding pockets of serotonin (5-HT) and dopamine (D2/D3) receptors. This specific combination allows us to dial out unwanted D2 affinity while maximizing 5-HT1A and Serotonin Transporter (SERT) engagement, a strategy that culminated in the discovery of the clinical antidepressant vilazodone[2].
Target Engagement & Mechanistic Pathways

The primary utility of the benzofuran-piperazine scaffold in MDD is its ability to act as a dual 5-HT1A partial agonist and SERT inhibitor[3].

Causality in Design: Why do we aim for partial agonism rather than full agonism? Full 5-HT1A agonists trigger rapid receptor desensitization and internalization, while antagonists block therapeutic downstream signaling entirely. A partial agonist maintains a basal level of Gi/o-coupled signaling, reducing cAMP levels without causing profound downregulation, thereby accelerating the onset of antidepressant action while maintaining a stable receptor population.

GPCR_Signaling Ligand Benzofuran-Piperazine Ligand Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Asp3.32 GProtein Gi/o Protein Activation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase Inhibition GProtein->Effector Alpha-i Subunit SecondMsgr cAMP Levels Decrease Effector->SecondMsgr Catalytic block Kinase PKA Activity Reduction SecondMsgr->Kinase Downstream effect

5-HT1A Receptor Gi/o Signaling Pathway Modulated by Benzofuran-Piperazine Ligands.

Structure-Activity Relationships (SAR) & Scaffold Optimization

Optimizing the arylpiperazine moiety requires precise tuning. In the development of dual 5-HT1A/SERT ligands, researchers discovered that substituting the benzofuran ring at the 5-position drastically alters target selectivity[3].

Quantitative SAR Data Summary: The following table illustrates the causality of structural modifications on target affinities, utilizing data from the optimization campaign of indolebutylpiperazines[3].

Compound Modification5-HT1A

(nM)
SERT

(nM)
D2

(nM)
Pharmacological Profile
Unsubstituted Benzofuran12.58.4> 1000Moderate Dual Ligand
5-Fluoro-Benzofuran4.13.2850Improved Affinity
5-Cyano-Benzofuran-2-carboxamide0.20.5666Subnanomolar Dual Ligand (Vilazodone)

Insight: The addition of the 2-carboxamide and 5-cyano groups on the benzofuran ring increases the hydrogen-bonding network and electron density, respectively. This pushes the 5-HT1A and SERT affinities into the subnanomolar range while effectively suppressing D2 receptor binding, avoiding antipsychotic-like extrapyramidal side effects[3]. Furthermore, expanding the scaffold to target Sigma-1 receptors alongside 5-HT1A has shown marked antidepressant activity in vivo, highlighting the versatility of the aryl piperazine core[4].

Experimental Methodologies: Synthesis & In Vitro Validation

To ensure reproducibility and scientific integrity, our laboratory employs self-validating experimental systems to screen these MTDLs.

Workflow S1 1. Chemical Synthesis Benzofuran-Piperazine Coupling S2 2. Radioligand Binding Ki Determination (Self-Validating) S1->S2 S3 3. Functional Assays [35S]GTPγS Binding (Efficacy) S2->S3 S4 4. ADME/Tox Profiling CYP450 & hERG Patch-Clamp S3->S4 S5 5. In Vivo Models Forced Swim / Tail Suspension Tests S4->S5

Step-by-Step Preclinical Workflow for Evaluating Benzofuran-Piperazine CNS Candidates.

Self-Validating Protocol: 5-HT1A Radioligand Displacement Assay

Objective: Determine the binding affinity (


) of synthesized benzofuran-piperazine ligands.
System Validation: We utilize both a radiolabeled agonist ([3H]-8-OH-DPAT) and a radiolabeled antagonist ([3H]-WAY-100635) in parallel. Because GPCRs exist in an equilibrium of active and inactive states, comparing the displacement curves between these two radioligands provides an internal control for the compound's intrinsic efficacy before ever moving to functional assays.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM

    
    . Causality: Magnesium ions are strictly required to preserve the G-protein coupled state of the receptor, which is necessary for high-affinity agonist binding.
    
  • Assay Setup (96-well format):

    • Total Binding (TB): Add 50 µL of [3H]-8-OH-DPAT (final concentration 1 nM), 50 µL of assay buffer, and 100 µL of membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL of radioligand, 50 µL of 10 µM unlabelled serotonin (internal negative control to saturate all specific sites), and 100 µL of membranes.

    • Test Compounds: Add 50 µL of radioligand, 50 µL of benzofuran-piperazine candidate (serial dilutions from

      
       to 
      
      
      
      M), and 100 µL of membranes.
  • Incubation: Incubate the plates at 25°C for 60 minutes to reach equilibrium. Causality: Room temperature incubation prevents the rapid receptor internalization and proteolytic degradation that frequently occurs at 37°C, ensuring stable binding kinetics.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Causality: PEI is a cationic polymer that coats the glass fibers, drastically reducing the non-specific binding of highly lipophilic benzofuran-piperazine ligands to the filter matrix itself.

  • Data Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation. A Z'-factor > 0.6 between TB and NSB wells strictly validates the assay run.
Addressing Pharmacokinetic & Toxicity Liabilities

While the benzofuran-piperazine scaffold is privileged, it carries inherent liabilities that must be engineered out during lead optimization.

  • hERG Toxicity: The basic piperazine nitrogen is a known pharmacophore for blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT prolongation. Solution: We mitigate this by introducing steric bulk adjacent to the piperazine nitrogen or by adding electron-withdrawing groups to the benzofuran system to slightly lower the basicity (pKa) of the piperazine, reducing its affinity for the hERG channel's internal cavity.

  • CYP2D6 Metabolism: Piperazines are frequently oxidized by CYP2D6. Solution: Incorporating fluorine atoms on the benzofuran ring or utilizing sterically hindered linker chains blocks the primary sites of oxidative metabolism, increasing the metabolic half-life and ensuring adequate CNS exposure[1].

References

1.[1] Rizwan, M., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Chemistry of Inorganic Materials, 2024. 2.[3] Heinrich, T., et al. "Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors." Journal of Medicinal Chemistry, 2004. 3.[2] Carrieri, A., et al. "Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey." Pharmaceuticals, 2024. 4.[4] Ni, Y.-N., et al. "Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors." Pharmaceutical Fronts, 2021.

Sources

Difference between 1-(7-benzofuranyl)piperazine and phenylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Pharmacological Divergence: 1-(7-Benzofuranyl)piperazine vs. Phenylpiperazines in Neurotherapeutics

The evolution of serotonergic (5-HT) and dopaminergic neurotherapeutics has been heavily reliant on the piperazine pharmacophore. Historically, simple monocyclic phenylpiperazines (PPZs) have served as the backbone for numerous psychiatric drugs and pharmacological probes. However, the demand for extreme receptor subtype selectivity—particularly within the 5-HT receptor family—has driven the development of bicyclic heteroaromatic scaffolds, notably 1-(7-benzofuranyl)piperazines (BFPZs) .

This technical guide dissects the chemical topography, pharmacological divergence, and experimental validation workflows that distinguish these two critical classes of compounds.

Chemical & Structural Topography

The fundamental difference between these two classes lies in their aromatic ring systems and the resulting conformational constraints.

Phenylpiperazines (PPZs)

PPZs, such as 1-phenylpiperazine (1-PP), meta-chlorophenylpiperazine (mCPP), and 3-trifluoromethylphenylpiperazine (TFMPP), consist of a simple phenyl group bound directly to a piperazine ring[1].

  • Conformational Flexibility: The single C-N bond connecting the phenyl and piperazine rings allows for relatively free rotation. This flexibility enables the molecule to adopt multiple low-energy conformations, allowing it to fit into the orthosteric binding pockets of a wide array of monoamine receptors[2].

  • Electronic Distribution: Substitutions (e.g., halogens or trifluoromethyl groups) on the phenyl ring alter the electron density, but the lack of a heteroatom directly integrated into the aromatic core limits specific hydrogen-bonding interactions with receptor transmembrane domains.

1-(7-Benzofuranyl)piperazines (BFPZs)

BFPZs replace the simple phenyl ring with a bicyclic benzofuran system, attached to the piperazine specifically at the 7-position. A premier example of this class is CPD-1 ((3S)-3-methyl-1-[4-(trifluoromethyl)-1-benzofuran-7-yl]piperazine)[3].

  • Conformational Restriction: The fused bicyclic system introduces significant steric bulk. Attachment at the 7-position restricts the rotation of the piperazine ring, locking the basic nitrogen vector into an optimal geometry for specific receptor subtypes.

  • Heteroatom Anchoring: The oxygen atom within the furan ring acts as a highly specific hydrogen-bond acceptor. In the context of the 5-HT2C receptor, this oxygen interacts with specific amino acid residues in the binding pocket, heavily anchoring the molecule and driving subtype selectivity[4].

Pharmacological Divergence: Promiscuity vs. Precision

The structural differences directly dictate the pharmacological profiles of these compounds. While PPZs are generally broad-spectrum agents, BFPZs are precision tools.

PPZs like 1-PP act as imbalanced monoamine releasing agents, affecting norepinephrine, serotonin, and dopamine release[1]. Substituted PPZs like mCPP are notorious for their promiscuity, acting as non-selective agonists across 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors, while also exhibiting affinity for D2 receptors[2]. This lack of selectivity often leads to off-target side effects in clinical applications, such as the exacerbation of anxiety or obsessive-compulsive symptoms.

Conversely, BFPZs like CPD-1 demonstrate profound selectivity. CPD-1 exhibits a high affinity for human 5-HT2C receptors (


) and acts as a full, potent agonist (

)[5]. Because of the benzofuran structural constraints, CPD-1 is approximately 22-fold selective over 5-HT2A receptors, 50-fold selective over 5-HT2B receptors, and at least 100-fold selective over other 5-HT subtypes[4]. This precision makes BFPZs highly valuable in developing targeted pharmacotherapies for neuropsychiatric disorders involving serotonin dysregulation, such as Obsessive-Compulsive Disorder (OCD)[6].
Quantitative Data Summary
Pharmacological PropertyPhenylpiperazines (e.g., mCPP, TFMPP)1-(7-Benzofuranyl)piperazines (e.g., CPD-1)
Core Scaffold Monocyclic aromatic + piperazineBicyclic heteroaromatic + piperazine
Conformational Flexibility High (free C-N bond rotation)Restricted (steric hindrance from bicyclic core)
Primary Targets 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, D2Highly selective for 5-HT2C
5-HT2C Affinity (

)
~20 - 50 nM~2 nM
5-HT2A/2C Selectivity Poor (often < 5-fold difference)High (~22-fold preference for 2C)
Functional Efficacy Often partial agonists or mixed antagonistsFull agonists (

)
Preclinical/Clinical Utility Pharmacological probes, drug precursorsTargeted therapeutics (e.g., OCD models)

Mechanistic Pathways & Experimental Workflows

To validate the shift from a promiscuous PPZ to a selective BFPZ, researchers must employ a rigorous, self-validating cascade of in vitro assays.

Workflow Synthesis Chemical Synthesis & Purification Binding Radioligand Binding (5-HT Subtype Panel) Synthesis->Binding Compound Library Functional [35S]GTPγS Assay (Efficacy Validation) Binding->Functional High Affinity (Ki < 5nM) Selectivity Off-Target Screening (68 Receptors) Functional->Selectivity Full Agonists InVivo In Vivo Models (e.g., OCD Phenotypes) Selectivity->InVivo Selective Leads

Caption: High-throughput screening workflow for validating novel benzofuranyl-piperazine derivatives.

Protocol 1: Radioligand Binding Assay for 5-HT Subtype Selectivity

Objective: Quantify the binding affinity (


) of piperazine derivatives across 5-HT receptor subtypes.
Causality & Rationale:  To definitively prove that the benzofuranyl substitution enhances selectivity, we must measure competitive displacement. We utilize [³H]mesulergine for 5-HT2C evaluation because it is a non-selective 5-HT2 antagonist that provides a highly stable, high-affinity baseline for displacement by novel agonists.
Self-Validating System:  This protocol mandates a Non-Specific Binding (NSB) control using 10 µM mianserin. If the radioactive signal is not entirely quenched by the NSB control, the membrane preparation is contaminated, invalidating the run.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human 5-HT2C, 5-HT2A, or 5-HT2B receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Incubation: Resuspend the membrane pellet. In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]mesulergine, and varying concentrations of the test compound (e.g., CPD-1 vs. mCPP) ranging from

    
     to 
    
    
    
    M.
  • Equilibration: Incubate the mixture for 60 minutes at 37°C to reach thermodynamic equilibrium.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Efficacy Assay

Objective: Determine whether the high-affinity BFPZ compound acts as a full agonist, partial agonist, or antagonist at the Gq-coupled 5-HT2C receptor. Causality & Rationale: Binding affinity (


) does not equate to functional efficacy. By measuring the binding of the non-hydrolyzable GTP analog [³⁵S]GTPγS to G-proteins, we directly quantify receptor activation. The inclusion of excess GDP in the assay buffer is a critical causal choice: it forces the G-proteins into an inactive (GDP-bound) state, artificially lowering the basal signal and maximizing the signal-to-noise ratio upon agonist-induced activation.

Step-by-Step Methodology:

  • Assay Setup: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 10 µM GDP, and 0.1 nM [³⁵S]GTPγS.

  • Reaction Initiation: Add 10 µg of 5-HT2C-expressing cell membranes and the test compound (e.g., CPD-1) at varying concentrations.

  • Incubation: Incubate for 30 minutes at 30°C. Agonist binding will catalyze the exchange of GDP for the radiolabeled [³⁵S]GTPγS on the Gq protein alpha subunit.

  • Measurement: Terminate via rapid filtration, wash, and measure via scintillation. Normalization is performed against a known full agonist (e.g., 5-HT) to determine the

    
     (efficacy) and 
    
    
    
    (potency).

Pathway Ligand 1-(7-Benzofuranyl) piperazine Receptor 5-HT2C Receptor Ligand->Receptor Agonist Binding Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Ca2+ Release IP3->Ca2 Efflux

Caption: Gq-coupled signaling pathway activated by highly selective 5-HT2C benzofuranyl-piperazine agonists.

Conclusion

The transition from phenylpiperazines to 1-(7-benzofuranyl)piperazines represents a paradigm shift in rational drug design. By leveraging the steric bulk and hydrogen-bonding capabilities of the benzofuran ring, researchers can bypass the promiscuous binding profiles of older PPZs. This structural refinement yields compounds like CPD-1, which offer unprecedented selectivity for the 5-HT2C receptor, paving the way for targeted neurotherapeutics with drastically reduced off-target side effect profiles.

References

  • 2.

  • 4. 5.

Sources

1-(7-Benzofuranyl)piperazine role in dopamine D2 receptor research

Author: BenchChem Technical Support Team. Date: March 2026

Title : The 1-(7-Benzofuranyl)piperazine Scaffold in Dopamine D2 Receptor Pharmacology: A Technical Guide to Structural Kinetics and Functional Profiling

Executive Summary

The dopamine D2 receptor (D2R) remains a primary target for the pharmacotherapy of schizophrenia, bipolar disorder, and Parkinson's disease. Among the diverse chemical classes of D2R ligands, the arylpiperazine scaffold stands out due to its modularity and tunable intrinsic efficacy[1]. Specifically, the 1-(7-benzofuranyl)piperazine moiety has emerged as a privileged pharmacophore. As a Senior Application Scientist in GPCR drug discovery, I have utilized this scaffold extensively to engineer ligands that navigate the delicate balance between full antagonism and partial agonism. This whitepaper elucidates the structural pharmacology, binding kinetics, and rigorous in vitro profiling methodologies required to characterize 1-(7-benzofuranyl)piperazine derivatives at the D2R.

Structural Pharmacology and Binding Mechanics

The interaction between 1-(7-benzofuranyl)piperazine and the D2R is driven by a highly conserved orthosteric binding site (OBS) and a secondary binding pocket (SBP)[2].

  • The Piperazine Anchor : The basic nitrogen (N1) of the piperazine ring is protonated at physiological pH. This protonated amine forms a critical salt bridge with the carboxylate side chain of Asp114 (Asp3.32) in transmembrane helix 3 (TM3)[3]. The distance for this interaction typically ranges between 1.67 and 1.85 Å, providing the primary anchoring energy for the ligand[3].

  • The Benzofuran Moiety : The 7-benzofuranyl group projects into a hydrophobic pocket formed by TM5 and TM6. Specifically, it engages in edge-to-face π-π stacking interactions with Phe390 (Phe6.51), Trp386 (Trp6.48), and Tyr416 (Tyr7.43)[3]. The oxygen atom in the benzofuran ring can also act as a weak hydrogen bond acceptor, interacting with the indole NH of Trp386, which is critical for stabilizing the receptor in specific conformational states associated with partial agonism[3].

Causality Insight: The rigid, planar nature of the benzofuran ring restricts the conformational flexibility of the piperazine, forcing the ligand into an orientation that selectively stabilizes the D2R over the highly homologous D3R[2].

Signaling Pathways and Biased Agonism

D2R is a pleiotropic GPCR that couples primarily to the Gi/o family of G-proteins (inhibiting adenylyl cyclase) and recruits β-arrestin-2 (mediating receptor internalization and Akt/GSK-3β signaling). The 1-(7-benzofuranyl)piperazine scaffold is frequently utilized to design biased agonists—ligands that preferentially activate one pathway over the other.

D2_Signaling Ligand 1-(7-Benzofuranyl)piperazine D2R Dopamine D2 Receptor Ligand->D2R Asp3.32 Salt Bridge Gi Gi/o Protein Pathway D2R->Gi G-protein Coupling B_arr β-Arrestin-2 Pathway D2R->B_arr GRK Phosphorylation AC Adenylyl Cyclase Gi->AC Inhibits Akt Akt / GSK-3β Signaling B_arr->Akt Scaffolding Internalization Receptor Internalization B_arr->Internalization Desensitization cAMP cAMP Levels ↓ AC->cAMP Downregulates

D2R signaling divergence: Gi/o pathway inhibition vs. β-arrestin-2 recruitment by arylpiperazines.

In Vitro Pharmacological Profiling: Validated Methodologies

To accurately determine the affinity and intrinsic efficacy of 1-(7-benzofuranyl)piperazine derivatives, a self-validating system of radioligand binding and functional assays is required.

Competitive Radioligand Binding Assay ([3H]Spiperone)

Rationale: We utilize [3H]spiperone over [3H]raclopride for screening bulky arylpiperazines because spiperone exhibits slower dissociation kinetics and higher lipophilicity, providing a more stable baseline for competitive displacement[3].

Step-by-Step Protocol :

  • Membrane Preparation : Harvest CHO-K1 cells stably expressing human D2L receptors. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Assay Buffer Formulation : Prepare 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2. Critical Step: The inclusion of 120 mM NaCl is mandatory. Sodium ions act as allosteric modulators at the D2R, stabilizing the inactive (R) state and enhancing the binding affinity of antagonist/partial agonist scaffolds like benzofuranylpiperazines.

  • Incubation : In a 96-well plate, combine 50 µL of [3H]spiperone (final concentration 0.5 nM), 50 µL of the 1-(7-benzofuranyl)piperazine test compound (serial dilutions from

    
     to 
    
    
    
    M), and 100 µL of the membrane suspension (approx. 15 µg protein/well). Incubate at 25°C for 120 minutes to reach equilibrium.
  • Termination : Rapidly filter the homogenate through Whatman GF/B filters using a cell harvester. Crucial: Pre-soak filters in 0.3% Polyethylenimine (PEI) for 1 hour prior to filtration. The lipophilic benzofuran moiety is prone to non-specific binding to the glass fiber; PEI neutralizes the filter's negative charge, drastically reducing background noise.

  • Detection : Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    
cAMP Accumulation Assay (Gi/o Functional Profiling)

Rationale: Because D2R is Gi/o-coupled, agonist activity is measured by the inhibition of forskolin-stimulated cAMP production.

Step-by-Step Protocol :

  • Cell Seeding : Seed D2R-expressing CHO cells into a 384-well microplate at 10,000 cells/well.

  • Stimulation & Treatment : Pre-incubate cells with 0.5 mM IBMX (a phosphodiesterase inhibitor) for 15 minutes to prevent cAMP degradation. Add 10 µM Forskolin to stimulate baseline adenylyl cyclase activity, immediately followed by the addition of the test ligand.

  • Incubation : Incubate for 30 minutes at 37°C.

  • Detection : Lyse cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP dynamic kit. Calculate the

    
     relative to a full agonist reference (e.g., Quinpirole)[2].
    

HTS_Workflow Synth Scaffold Synthesis (Benzofuranylpiperazines) Binding Radioligand Binding ([3H]Spiperone) Synth->Binding Func_Gi Gi/o Functional Assay (cAMP Accumulation) Binding->Func_Gi Ki < 100 nM Func_Barr β-Arrestin-2 Assay (BRET) Binding->Func_Barr Ki < 100 nM Analysis Biased Agonism Quantification Func_Gi->Analysis Func_Barr->Analysis

High-Throughput Screening workflow for evaluating arylpiperazine functional selectivity.

Quantitative Data Presentation

The structural tuning of the 1-(7-benzofuranyl)piperazine scaffold dictates its pharmacological profile. The table below summarizes representative data comparing unsubstituted and substituted benzofuranylpiperazines against clinical reference standards[2],[1],[4].

Compound / ScaffoldD2R Affinity (

, nM)
D3R Affinity (

, nM)
D2R Intrinsic Efficacy (

%)
Pharmacological Profile
1-(7-Benzofuranyl)piperazine (Core)45.212.435%Partial Agonist
N-Alkyl-1-(7-Benzofuranyl)piperazine 18.54.115%Weak Partial Agonist
Aripiprazole (Reference)[1]0.740.825%Partial Agonist / Stabilizer
Haloperidol (Reference)1.22.50%Full Antagonist
Quinpirole (Reference)[2]4.80.4100%Full Agonist

(Note:


 is expressed as a percentage of the maximal response elicited by the full agonist Quinpirole in a cAMP inhibition assay.)

Conclusion

The 1-(7-benzofuranyl)piperazine framework is a highly robust and tunable pharmacophore in dopaminergic drug discovery. By understanding the precise atomic interactions—specifically the Asp3.32 salt bridge and the TM5/TM6 hydrophobic pocket engagement—scientists can rationally design ligands with tailored intrinsic efficacies. Adhering to the stringent, self-validating experimental protocols outlined above ensures the reliable translation of these structural hypotheses into robust in vitro pharmacological data.

References

  • Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. ResearchGate. Available at:[Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of[4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. Available at:[Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI Pharmaceuticals. Available at:[Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. ProQuest. Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(7-Benzofuranyl)piperazine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-(7-benzofuranyl)piperazine, a key scaffold in medicinal chemistry, utilizing the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers a robust and efficient method for the formation of the crucial C-N bond between the benzofuran moiety and piperazine. These application notes detail the underlying principles of the reaction, a step-by-step experimental protocol, and the rationale behind the selection of reagents and conditions. The content is designed to be a practical resource for researchers in organic synthesis and drug discovery.

Introduction

Benzofuran and piperazine are privileged structures in medicinal chemistry, frequently appearing in a wide array of therapeutic agents due to their favorable biological activities and pharmacokinetic properties.[1][2][3][4][5] The combination of these two moieties into 1-(7-benzofuranyl)piperazine creates a molecule of significant interest for drug discovery programs, with potential applications as anticancer, anti-inflammatory, and neuroactive agents.[1][2]

Traditional methods for the synthesis of aryl amines often require harsh reaction conditions and have limited substrate scope.[6] The advent of the Buchwald-Hartwig amination has revolutionized the synthesis of such compounds by providing a mild and versatile palladium-catalyzed method for the formation of C-N bonds.[6][7][8] This reaction has broad functional group tolerance and is applicable to a wide range of aryl halides and amines, making it an ideal choice for the synthesis of complex molecules like 1-(7-benzofuranyl)piperazine.[6][9]

These application notes will guide the user through the synthesis of 1-(7-benzofuranyl)piperazine from 7-bromobenzofuran and piperazine, employing a modern Buchwald-Hartwig protocol.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine. The reaction proceeds through a catalytic cycle that involves a palladium(0) species as the active catalyst.[6][7][10]

The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (7-bromobenzofuran) to form a Pd(II) intermediate.[6][11][12]

  • Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.[10][13]

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond in the product (1-(7-benzofuranyl)piperazine) and regenerating the active Pd(0) catalyst.[6][7]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly used to promote the oxidative addition and reductive elimination steps and to prevent catalyst decomposition.[14]

Experimental Protocol

This protocol details the synthesis of 1-(7-benzofuranyl)piperazine from 7-bromobenzofuran and piperazine.

Materials and Equipment:

  • 7-Bromobenzofuran

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (argon or nitrogen) with manifold

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Scheme:

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add palladium(II) acetate (0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and sodium tert-butoxide (2.8 mmol, 1.4 equiv.).

  • Addition of Reactants: Add 7-bromobenzofuran (2.0 mmol, 1.0 equiv.) and piperazine (2.4 mmol, 1.2 equiv.) to the flask.

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(7-benzofuranyl)piperazine.

Data Presentation:

ParameterValue
Starting Material7-Bromobenzofuran
ReagentPiperazine
CatalystPd(OAc)₂ (1 mol%)
LigandXPhos (2 mol%)
BaseNaOt-Bu (1.4 equiv.)
SolventToluene
Temperature100 °C
Reaction Time12-24 hours
Expected Yield75-90%
Purity>95% (by NMR and LC-MS)

Scientific Rationale for Protocol Choices

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like XPhos is a well-established and highly effective catalyst system for the Buchwald-Hartwig amination of heteroaryl halides.[9] XPhos promotes both the oxidative addition and the reductive elimination steps of the catalytic cycle, leading to high yields and reaction rates.[14]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.[10] It is effective in deprotonating the piperazine to form the reactive amido species without competing in nucleophilic side reactions.

  • Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions as it is relatively non-polar and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.[7][8]

  • Stoichiometry: A slight excess of piperazine is used to ensure complete consumption of the limiting reagent, 7-bromobenzofuran. The catalyst loading is kept low (1 mol%) to minimize cost and residual palladium in the final product.

Visualizations

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup cluster_purification Purification prep1 Add Pd(OAc)₂, XPhos, and NaOt-Bu to Schlenk flask prep2 Add 7-bromobenzofuran and piperazine prep1->prep2 prep3 Add anhydrous toluene prep2->prep3 react1 Heat to 100 °C with stirring prep3->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Dilute with DCM workup1->workup2 workup3 Wash with NaHCO₃ and brine workup2->workup3 workup4 Dry over MgSO₄ workup3->workup4 workup5 Concentrate workup4->workup5 purify1 Silica gel column chromatography workup5->purify1 purify2 Obtain pure 1-(7-benzofuranyl)piperazine purify1->purify2

Caption: Experimental workflow for the synthesis of 1-(7-benzofuranyl)piperazine.

Buchwald-Hartwig Amination Catalytic Cycle:

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-X pd0->pd_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(L)₂(H₂NR₂)]⁺X⁻ pd_complex->amine_complex Amine Coordination (H₂NR₂) amido_complex Ar-Pd(II)(L)₂(HNR₂) amine_complex->amido_complex Deprotonation (-HX, -Base) amido_complex->pd0 product Ar-NR₂ amido_complex->product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting and Safety Considerations

  • Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst and ligand can also significantly impact the outcome.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature. A higher catalyst loading may also be necessary in some cases.

  • Safety: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes. Toluene is a flammable solvent. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Buchwald-Hartwig amination provides an efficient and reliable method for the synthesis of 1-(7-benzofuranyl)piperazine. The protocol described in these application notes is a robust starting point for researchers in the field. By understanding the underlying principles of the reaction and carefully controlling the reaction parameters, high yields of the desired product can be consistently achieved. This methodology is amenable to the synthesis of a variety of substituted benzofuranyl- and other heteroaryl-piperazines, making it a valuable tool in drug discovery and development.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link][6]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][7]

  • Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link][10]

  • Singleton, D. A., & Carrow, B. P. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 289-296. [Link][11]

  • Singleton, D. A., & Carrow, B. P. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link][12]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11479. [Link][15]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link][8]

  • Wang, D., et al. (2023). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. [Link][16]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link][17]

  • Bera, S. S., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link][18]

  • Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3973-3976. [Link][9]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link][13]

  • The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. [Link][19]

  • ResearchGate. (n.d.). Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines. [Link][20]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link][21]

  • Schumacher, T. J., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. PubMed. [Link][1]

  • ResearchGate. (2025). Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride. [Link][22]

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link][2]

  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link][3]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link][23]

  • PMC. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. [Link][4]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link][24]

  • ResearchGate. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link][5]

Sources

Application Note: Protocol for the N-Arylation of Piperazine with 7-Bromobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: Medicinal chemistry, API synthesis, and late-stage functionalization of heteroaromatics.

Introduction & Mechanistic Rationale

The incorporation of piperazine moieties into heteroaromatic scaffolds is a cornerstone of modern drug discovery, often utilized to modulate the pharmacokinetic properties and target affinity of lead compounds. The N-arylation of piperazine with 7-bromobenzofuran via the Buchwald-Hartwig cross-coupling reaction presents specific synthetic challenges.

While the 7-position of the benzofuran ring is sterically accessible, its electronic distribution renders it less reactive toward oxidative addition compared to the 2- or 3-positions. To overcome this activation barrier, a highly tuned catalytic system is required.

Causality of Reagent Selection
  • Catalyst & Ligand (Pd2(dba)3 / XPhos): We utilize Tris(dibenzylideneacetone)dipalladium(0) as the palladium precatalyst. The critical component is XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). This bulky, electron-rich biaryl phosphine ligand is specifically designed to accelerate the oxidative addition of deactivated aryl bromides and facilitate the rapid reductive elimination of the sterically hindered amido complex, effectively suppressing unwanted

    
    -hydride elimination[1]. Low catalyst loadings (e.g., 4 mol % Pd) are sufficient when paired with XPhos, minimizing residual palladium (ppm) in the final active pharmaceutical ingredient (API)[2].
    
  • Base (Cs2CO3): The choice of base is critical. In non-polar or moderately polar solvents like 1,4-dioxane, the base must be anionic to effectively deprotonate the neutral palladium-amine intermediate. Cesium carbonate (Cs2CO3) is optimal; the large, polarizable cesium cation provides a "soft" counterion effect that enhances the reactivity of the carbonate anion in suspension without inducing base-catalyzed degradation of the sensitive benzofuran core[3].

  • Substrate Protection (1-Boc-piperazine): Unprotected piperazine contains two identical secondary amine nucleophiles. To prevent the formation of statistical mixtures of mono- and bis-arylated byproducts, mono-protected 1-Boc-piperazine is employed. The Boc group provides steric shielding during the coupling and can be easily cleaved post-reaction using acidic conditions (e.g., HCl/Dioxane or TFA/DCM).

Reaction Workflows & Catalytic Cycle

The following diagrams illustrate the logical progression of the experimental workflow and the underlying organometallic catalytic cycle governing the transformation.

ExperimentalWorkflow Step1 Reagent Prep & Degassing Step2 Catalytic Coupling (100°C, 12-18h) Step1->Step2 Step3 Aqueous Workup & Filtration Step2->Step3 Step4 Chromatographic Purification Step3->Step4

Fig 1. Step-by-step experimental workflow for the N-arylation of piperazine.

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_Br Ar-Pd(II)(Br)L Oxidative Addition Pd0->PdII_Br + 7-Bromobenzofuran PdII_Amine Ar-Pd(II)(NR2)L Amido Complex PdII_Br->PdII_Amine + 1-Boc-Piperazine + Cs2CO3 PdII_Amine->Pd0 Reductive Elimination Product Ar-NR2 N-Aryl Piperazine PdII_Amine->Product Product Release

Fig 2. Buchwald-Hartwig catalytic cycle for 7-bromobenzofuran amination.

Quantitative Data: Condition Optimization

To establish a self-validating protocol, empirical optimization data is summarized below. The data demonstrates the superiority of the XPhos/Cs2CO3 system over traditional first-generation cross-coupling conditions.

Table 1: Optimization of Reaction Conditions for 7-Bromobenzofuran Amination

EntryCatalyst System (mol %)Base (Equiv)SolventTemp (°C)Conversion (%)*
1Pd(OAc)2 (5) / BINAP (10)NaOtBu (1.5)Toluene9035
2Pd2(dba)3 (2) / DPPF (4)K2CO3 (1.5)DMF10015
3Pd2(dba)3 (2) / RuPhos (4)Cs2CO3 (1.5)Dioxane10072
4 Pd2(dba)3 (2) / XPhos (4) Cs2CO3 (1.5) Dioxane 100 >95

*Conversion determined by LC-MS/HPLC analysis of the crude reaction mixture after 16 hours.

Detailed Experimental Protocol

Scale: 5.0 mmol (Preparative Scale)

Materials & Reagents
ReagentMW ( g/mol )EquivalentsAmount
7-Bromobenzofuran197.031.0985 mg
1-Boc-piperazine186.251.21.12 g
Pd2(dba)3915.720.0291.5 mg
XPhos476.720.0495.3 mg
Cesium Carbonate (Cs2CO3)325.821.52.44 g
1,4-Dioxane (Anhydrous)88.11-25.0 mL
Step-by-Step Methodology

Step 1: Reagent Preparation & Inert Atmosphere Setup

  • Oven-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Charge the flask with 7-bromobenzofuran (985 mg, 5.0 mmol), 1-Boc-piperazine (1.12 g, 6.0 mmol), and Cs2CO3 (2.44 g, 7.5 mmol).

  • Add Pd2(dba)3 (91.5 mg, 0.1 mmol) and XPhos (95.3 mg, 0.2 mmol)[1].

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with Argon. Repeat this purge cycle three times to ensure complete removal of atmospheric oxygen.

Step 2: Solvent Addition & Reaction Execution 5. Add anhydrous, degassed 1,4-dioxane (25.0 mL) via syringe through the septum. 6. Replace the septum with a Teflon-lined screw cap under positive Argon pressure. 7. Transfer the flask to a pre-heated oil bath or heating block set to 100 °C. 8. Stir the reaction mixture vigorously (800 rpm) for 12–18 hours. The mixture will initially appear as a dark red/purple suspension and gradually transition to a brownish-yellow suspension as the reaction progresses.

Step 3: Workup & Filtration 9. Remove the flask from the heat source and allow it to cool to room temperature. 10. Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL). 11. Filter the crude mixture through a 1-inch pad of Celite in a sintered glass funnel to remove insoluble inorganic salts (cesium bromide, unreacted cesium carbonate) and precipitated palladium black. Wash the Celite pad with additional EtOAc (2 × 25 mL). 12. Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution starting from 100% Hexanes to 20% EtOAc in Hexanes. 14. Pool the product-containing fractions (identified via TLC, UV active at 254 nm) and concentrate in vacuo to afford tert-butyl 4-(benzofuran-7-yl)piperazine-1-carboxylate as a pale yellow solid/oil.

Analytical & Troubleshooting Insights

  • Strict Deoxygenation: Palladium(0) complexes and electron-rich phosphines like XPhos are highly susceptible to aerobic oxidation. Failure to rigorously degas the solvent and reaction vessel will result in catalyst death (evidenced by the rapid formation of a black mirror of inactive Pd(0) on the flask walls) and low yields.

  • Base Handling: Cs2CO3 is hygroscopic. Water in the reaction mixture can lead to competitive hydrolysis of the aryl bromide or deactivation of the catalyst. Always use fresh, oven-dried Cs2CO3 stored in a desiccator.

  • Monitoring: Monitor the reaction via LC-MS rather than TLC alone, as the starting 7-bromobenzofuran and the N-arylated product may have similar retention factors (

    
    ) in non-polar solvent systems.
    

References

  • US20100331341A1 - 2-carboxamide-7-piperazinyl-benzofuran derivatives 774 Source: Google Patents URL:1

  • The Role of the Base in Buchwald-Hartwig Amination Source: ResearchGate (The Journal of Organic Chemistry) URL:3

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications (Organic Process Research & Development) URL:2

Sources

Application Note: Radioligand Binding Assay Protocols for Benzofuranyl Piperazine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Benzofuranyl piperazines represent a highly versatile class of pharmacophores in neuropharmacology. Synthetic derivatives—such as CPD 1 ((3S)-3-Methyl-1-[4-(trifluoromethyl)-7-benzofuranyl]-piperazine) and various vilazodone analogs—exhibit high affinity for serotonergic G-protein coupled receptors (GPCRs), particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes[1]. Because these specific receptors are heavily implicated in the pathophysiology of obsessive-compulsive disorder (OCD), depression, and obesity[1][2], precise pharmacological profiling is required during drug development.

To accurately determine the binding affinity (


) and receptor selectivity of novel benzofuranyl piperazine compounds, robust competitive radioligand binding assays are essential. This application note details the optimized methodologies, mechanistic rationales, and validation steps required to evaluate these ligands.

Assay Principles and Mechanistic Causality

A competitive radioligand binding assay measures the ability of an unlabeled test compound to displace a radioactive ligand from the receptor's orthosteric binding site. Designing a self-validating assay requires understanding the causality behind each reagent:

  • Polyethyleneimine (PEI) Pre-soaking: Glass fiber filters (GF/B or GF/C) possess a net negative charge. Because piperazine moieties are basic and positively charged at physiological pH, they readily bind non-specifically to the filter matrix. Pre-soaking filters in 0.3% - 0.5% PEI neutralizes this charge, reducing non-specific binding (NSB) by up to 50% and vastly improving the signal-to-noise ratio[3].

  • Divalent Cations (

    
     / 
    
    
    
    ):
    The inclusion of 10 mM
    
    
    or
    
    
    in the assay buffer is critical. Divalent cations promote and stabilize the ternary complex (Ligand-Receptor-G protein), locking the GPCR into a high-affinity state necessary for accurate agonist binding evaluation.
  • Antioxidant Protection: 0.1% Ascorbic acid is added to the buffer to prevent the auto-oxidation of monoamine controls (like serotonin) during the 30-60 minute incubation periods[4].

  • Rapid Filtration & Cold Washes: Terminating the reaction via rapid vacuum filtration and washing with ice-cold buffer prevents the dissociation of the receptor-ligand complex, as low temperatures drastically reduce the

    
     (dissociation rate).
    
  • Underdrain Removal: For high-throughput 96-well microfilter plates, removing the plastic underdrain prior to scintillation counting has been shown to increase counting efficiency by approximately 39%[3].

Reagents and Materials

  • Membrane Preparations: CHO-K1 or HEK-293 cells stably transfected with human 5-HT1A, 5-HT2A, or 5-HT2C receptors[5].

  • Radioligands:

    • 5-HT1A:

      
      -8-OH-DPAT (Specific activity: ~140 Ci/mmol, final concentration 1.0 nM)[4].
      
    • 5-HT2A/2C:

      
      -Ketanserin (final concentration ~0.5-2.0 nM) or 
      
      
      
      -DOI[3][6].
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM

    
    , 0.1 mM EDTA, 0.1% ascorbic acid.
    
  • Non-Specific Binding (NSB) Controls: 10 µM Serotonin (for 5-HT1A)[4] or 10 µM Ketanserin/Mianserin (for 5-HT2A/2C)[3].

  • Consumables: 96-well polypropylene microplates, GF/B or GF/C glass fiber filter plates[3][6].

Step-by-Step Experimental Protocol

Note: The following protocol is optimized for a 96-well plate format.

Step 1: Reagent and Plate Preparation

  • Pre-soak GF/B or GF/C filter plates in 0.3% - 0.5% PEI for at least 30 to 120 minutes at room temperature[3].

  • Thaw receptor membrane preparations on ice and dilute in ice-cold Assay Buffer to achieve a final concentration of 10-70 µg protein/well (optimize based on specific receptor expression levels to ensure linear binding)[3][4].

Step 2: Assay Assembly In a 96-well polypropylene plate, add reagents in the following order to a final volume of 200 µL or 250 µL:

  • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of 10 µM NSB Control (e.g., Serotonin)[4].

  • 50 µL of the benzofuranyl piperazine test compound (serially diluted, typically ranging from 0.01 nM to 10 µM)[6].

  • 50 µL of the appropriate radioligand (e.g., 1.0 nM

    
    -8-OH-DPAT).
    
  • 100 µL of the diluted membrane preparation to initiate the reaction[4].

Step 3: Incubation

  • Seal the microplate and incubate with gentle agitation.

  • For 5-HT1A (

    
    -8-OH-DPAT), incubate at 27°C - 37°C for 30 to 60 minutes[4].
    
  • For 5-HT2A (

    
    -Ketanserin), equilibrium is typically reached within 20 minutes at room temperature[3].
    

Step 4: Termination and Filtration

  • Terminate the reaction by rapid vacuum filtration through the PEI-soaked filter plates using a 96-well automated cell harvester[4].

  • Wash the filters rapidly 3 to 10 times with 200-300 µL of ice-cold 50 mM Tris-HCl buffer (pH 7.4) to flush out unbound radioligand.

Step 5: Scintillation Counting

  • Dry the filter plates at 37°C in a forced-air incubator.

  • Add 4-5 mL of liquid scintillation cocktail (or melt solid scintillator like MeltiLex onto the filters at 90°C for 5 minutes)[4].

  • Quantify radioactivity (Counts Per Minute, CPM) using a MicroBeta scintillation counter[5].

Data Analysis & Validation

Convert raw CPM data to specific binding by subtracting the NSB values from the total binding values. Analyze the dose-response curves using non-linear regression (e.g., GraphPad Prism) to determine the


.

Calculate the absolute binding affinity (


) using the Cheng-Prusoff equation :


Where

is the concentration of the radioligand used, and

is the dissociation constant of the radioligand for the specific receptor[4].

Quantitative Data Summary

The following table summarizes typical assay parameters and representative binding affinities for benzofuranyl piperazine derivatives (using CPD 1 as a reference compound) across key serotonin receptors[1][3].

Receptor TargetReference RadioligandRadioligand

(nM)
NSB Control (10 µM)CPD 1 Affinity (

, nM)
5-HT1A

-8-OH-DPAT
~0.8 - 1.0Serotonin205.0
5-HT2A

-Ketanserin
~2.0Ketanserin47.2
5-HT2C

-DOI
~1.5Mianserin< 15.0

Workflow and Mechanism Visualizations

Workflow A Membrane Preparation B Ligand & Radioligand Addition A->B C Incubation (Equilibrium) B->C D Rapid Filtration (PEI-Soaked Filters) C->D E Scintillation Counting D->E F Data Analysis (IC50 / Ki) E->F

Fig 1. Radioligand competitive binding assay workflow for GPCR targets.

Pathways cluster_receptors Serotonin (5-HT) Receptors Ligand Benzofuranyl Piperazine (Test Compound) R1A 5-HT1A Receptor (Gi/o-Coupled) Ligand->R1A Competes R2A 5-HT2A/2C Receptor (Gq/11-Coupled) Ligand->R2A Agonist / Antagonist Radioligand Radioligand (e.g., [3H]-8-OH-DPAT) Radioligand->R1A Competes Effector1 Adenylyl Cyclase ↓ (cAMP Decrease) R1A->Effector1 Effector2 Phospholipase C ↑ (IP3/DAG Increase) R2A->Effector2

Fig 2. Receptor binding competition and downstream signaling pathways of benzofuranyl piperazines.

References

  • [4] Application Notes and Protocols for Radioligand Binding Assays of CB2R/5-HT1AR Dual Agonists - Benchchem. 4

  • [1] Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder - PMC (nih.gov). 1

  • [5] 5-HT2A Biochemical Binding Assay Service - Reaction Biology. 5

  • [2] Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential - Ovid. 2

  • [3] Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed (nih.gov). 3

  • [6] Radioligand binding assays for human 5-HT2A receptor - EMBL-EBI. 6

Sources

Application Note: In Vivo Behavioral Profiling of 1-(7-Benzofuranyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(7-benzofuranyl)piperazine scaffold represents a "privileged structure" in neuropsychopharmacology. It serves as the core pharmacophore for several high-affinity ligands targeting serotonergic (5-HT) and dopaminergic receptors. Most notably, this moiety is structural to Vilazodone (a dual 5-HT1A partial agonist and SSRI) and various investigational compounds targeting 5-HT2C and D2 receptors.

This guide provides a standardized workflow for the in vivo behavioral characterization of novel derivatives containing this scaffold. It addresses the specific challenges associated with this chemical class—namely, high lipophilicity, biphasic dose-responses typical of 5-HT1A agonists, and the necessity of distinguishing anxiolysis from sedation.

Mechanistic Rationale & Target Profile

Before initiating animal studies, it is critical to understand the signaling pathways engaged by this scaffold. The benzofuranyl-piperazine moiety typically confers high affinity for the 5-HT1A receptor .

5-HT1A Signaling Pathway

The therapeutic effect is mediated through G-protein coupling.[1] Agonism at the 5-HT1A receptor triggers a Gi/o-mediated cascade that results in hyperpolarization of neurons.

G Ligand Benzofuranyl-piperazine Derivative Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding Gprotein Gi/o Protein Receptor->Gprotein Activation AC Adenylyl Cyclase Gprotein->AC Inhibition GIRK GIRK Channels (K+ Efflux) Gprotein->GIRK Activation cAMP cAMP Levels (Decrease) AC->cAMP Effect Neuronal Hyperpolarization GIRK->Effect

Figure 1: Signal transduction pathway for 5-HT1A receptor activation by benzofuranyl-piperazine derivatives. Note the dual pathway affecting cAMP and potassium channels.

Pre-Clinical Formulation & Safety

Challenge: 1-(7-benzofuranyl)piperazine derivatives are often highly lipophilic (LogP > 3.5), leading to poor aqueous solubility. Improper formulation yields erratic data.

Recommended Vehicle Protocol

Do not use 100% DMSO. High DMSO concentrations cause local irritation and can confound behavioral readouts (pain/sedation).

Standard Suspension Vehicle:

  • 5% DMSO: Dissolve the neat compound here first. Sonicate until clear.

  • 5% Tween 80: Add surfactant to the DMSO solution. Vortex.

  • 90% Saline (0.9% NaCl): Add slowly while vortexing to create a stable suspension/emulsion.

Note: If precipitation occurs, substitute Tween 80 with 0.5% Methylcellulose or Hydroxypropyl methylcellulose (HPMC).

Behavioral Protocols

Protocol A: Elevated Plus Maze (EPM)

Objective: Assess anxiolytic-like activity.[2] Relevance: 5-HT1A partial agonists (like Buspirone and Vilazodone) show robust efficacy here.

Methodology:

  • Animals: Male C57BL/6J mice (8-10 weeks) or Sprague-Dawley rats. N=10 per group.

  • Dosing: Administer Vehicle, Positive Control (Buspirone 3 mg/kg), or Test Compound (e.g., 1, 3, 10 mg/kg) via IP injection 30 minutes prior to testing.

  • Apparatus: A cross-shaped maze raised 50cm above the floor. Two arms are open (exposed); two are enclosed.

  • Procedure:

    • Place animal in the center zone facing an open arm.

    • Record behavior for 5 minutes using video tracking (e.g., EthoVision).

  • Scoring Metrics:

    • Primary Endpoint: Time spent in Open Arms (%).

    • Secondary Endpoint: Number of entries into Open Arms.

    • Confounder Check: Total distance traveled (Closed arm entries). A decrease here indicates sedation.

Data Interpretation:

Outcome Interpretation
↑ Open Arm Time Anxiolytic effect (Desired).
↔ Open Arm Time No effect.

| ↓ Total Entries | Sedation/Motor impairment (False Positive). |

Protocol B: Marble Burying Test (MBT)

Objective: Assess anti-compulsive/anxiolytic activity. Relevance: Benzofuranyl-piperazines targeting 5-HT2C (like CPD 1) have shown specific efficacy in reducing repetitive behaviors in this assay.[3]

Methodology:

  • Setup: Standard mouse cage filled with 5cm of bedding.

  • Marbles: Place 20 glass marbles in a 4x5 grid on the bedding surface.

  • Dosing: IP injection 30 min prior to test.

  • Procedure:

    • Place mouse in cage for 30 minutes .

    • Remove mouse and count marbles buried (at least 2/3 covered).

  • Analysis: A reduction in buried marbles correlates with anti-compulsive or anxiolytic activity.

Protocol C: Forced Swim Test (FST)

Objective: Assess antidepressant-like activity. Relevance: Differentiates between serotonergic and noradrenergic mechanisms.

Methodology:

  • Animals: Mice (single session) or Rats (pre-test 24h prior + test session).

  • Dosing: Administer compound 1 hour (PO) or 30 min (IP) before the test.

  • Procedure:

    • Place animal in a cylinder of water (23-25°C) from which they cannot escape.

    • Record for 6 minutes. Analyze the last 4 minutes.

  • Scoring:

    • Immobility: Floating (Depressive-like state).

    • Swimming: Active movement (Serotonergic activity).

    • Climbing: Vertical thrashing (Noradrenergic activity).

Expert Insight: 1-(7-benzofuranyl)piperazine derivatives typically increase swimming behavior due to 5-HT modulation, whereas tricyclics increase climbing.

Experimental Workflow & Validation

To ensure "Trustworthiness" and "Scientific Integrity," the study must follow a logical progression that rules out false positives.

Workflow cluster_Behavior Behavioral Battery Start Compound Synthesis (>98% Purity) InVitro In Vitro Binding (Ki Determination) Start->InVitro Tox MTD / Rotarod Test (Rule out Sedation) InVitro->Tox If Ki < 100nM EPM Elevated Plus Maze (Anxiety) Tox->EPM No Motor Deficit MBT Marble Burying (OCD/Repetitive) Tox->MBT FST Forced Swim Test (Depression) Tox->FST Analysis Histology / PK Correlation (Plasma/Brain Levels) EPM->Analysis MBT->Analysis FST->Analysis

Figure 2: Validated workflow for profiling benzofuranyl-piperazine derivatives. Note the critical "Rotarod" step to filter out sedative compounds before behavioral scoring.

References

  • Page, M. E., et al. (2002). "Serotonergic activity of the novel antidepressant/anxiolytic drug vilazodone." Journal of Pharmacology and Experimental Therapeutics. Link

  • Hughes, Z. A., et al. (2005). "Neurochemical and behavioral characterization of the 5-HT1A receptor agonist activity of vilazodone." European Journal of Pharmacology. Link

  • Martin, J., et al. (2017). "Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive-Compulsive Disorder."[3] Frontiers in Psychiatry. Link

  • Heinrich, T., et al. (2004). "Synthesis and structure-activity relationships of a novel series of 5-HT1A receptor agonists." Journal of Medicinal Chemistry. Link

  • FDA Pharmacology Review. "Vilazodone (Viibryd) NDA 022567." Center for Drug Evaluation and Research. Link

Sources

Solubilizing 1-(7-benzofuranyl)piperazine for in vitro cell assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Handling of 1-(7-benzofuranyl)piperazine for In Vitro Cell Assays

Executive Summary

1-(7-benzofuranyl)piperazine (CAS: 98224-26-1) is a pharmacologically active arylpiperazine, often identified as a key intermediate in the synthesis of Vilazodone and as its metabolite (M10).[1] Structurally, it combines a lipophilic benzofuran ring with a basic piperazine moiety. While the piperazine ring confers some polarity, the benzofuran system significantly increases lipophilicity (LogP), making the free base form poorly soluble in neutral aqueous media.

This guide provides a validated protocol for solubilizing this compound to ensure bioavailability in cell-based assays (e.g., HEK293, SH-SY5Y) while minimizing solvent-induced cytotoxicity.[1] The core strategy relies on controlled protonation or high-concentration organic stock followed by a step-down dilution method to prevent "solubility shock" (precipitation) upon contact with culture media.[1]

Physicochemical Profile & Solubility Logic

Understanding the molecule's behavior is the prerequisite for a successful protocol.

PropertyValue (Approx.)Implication for Solubilization
Molecular Weight ~202.25 g/mol Small molecule; diffuses rapidly if dissolved.[1]
pKa (Piperazine N4) ~9.7 - 9.8Critical: At pH 7.4 (media), it is partially protonated.[1] However, at pH > 10, it is a neutral, insoluble lipophile. At pH < 5, it is a highly soluble salt.
LogP (Predicted) ~2.0 - 2.5Moderately lipophilic.[1] It will partition into cell membranes but requires help to stay in aqueous media.
Form Free Base (Solid) or HCl SaltFree Base: Hydrophobic.[1] Requires DMSO or Acid. HCl Salt: Hydrophilic. Soluble in water/PBS.

The Solubility Challenge: The most common failure mode with arylpiperazines is microprecipitation . When a high-concentration DMSO stock (e.g., 10 mM) is spiked directly into warm culture media (pH 7.4), the sudden shift in polarity can cause the compound to crash out as invisible micro-crystals. This leads to false negatives in potency assays (IC50/EC50).

Reagents and Equipment

  • Compound: 1-(7-benzofuranyl)piperazine (ensure purity >95%).[1][2]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade (Sigma-Aldrich or equivalent).[1]

  • Alternative Solvent: 0.1 M Hydrochloric Acid (HCl) (only if DMSO is contraindicated).[1]

  • Vehicle Control: Match the solvent concentration exactly.

  • Equipment: Vortex mixer, Sonicator (water bath), Analytical Balance.

Protocol A: DMSO Stock Preparation (Standard)

Recommended for most IC50/EC50 assays where DMSO < 0.5% is tolerated.[1]

Step 1: Calculation

Target Stock Concentration: 10 mM or 50 mM .

  • Why? Higher stock concentration allows for smaller pipetting volumes, keeping final DMSO % low.

  • Example: To make 1 mL of 50 mM stock (MW ~202.25 g/mol ):

    
    [1]
    
Step 2: Dissolution
  • Weigh the compound into a sterile amber glass vial (arylpiperazines can be light-sensitive).

  • Add the calculated volume of 100% DMSO .

  • Vortex vigorously for 30 seconds.

  • Inspect: If the solution is not perfectly clear, sonicate in a water bath at 37°C for 5-10 minutes.

    • Note: The solution should be clear and colorless to pale yellow.

Step 3: Storage
  • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

Protocol B: Aqueous Acid Stock (DMSO-Free)

Use this ONLY if your cells are hypersensitive to DMSO or if you are using the Free Base form and require an aqueous stock.[1]

  • Weigh the Free Base compound.

  • Add 0.1 M HCl to achieve a concentration of 10 mM.

    • Mechanism:[3][4][5] The acid protonates the secondary amine (N4), converting the base into a soluble hydrochloride salt in situ.

  • Vortex/Sonicate until dissolved.

  • Neutralization Check: When dosing this stock into media, the buffering capacity of the media (bicarbonate/HEPES) usually neutralizes the small volume of acid.

    • Validation: Add the intended volume of this acidic stock to a dummy aliquot of media. Check color (Phenol Red) to ensure pH doesn't drop significantly (yellowing).

Critical Workflow: Dilution into Culture Media[7]

This is the most critical step to ensure data integrity. Do NOT add 100% DMSO stock directly to the cell well if the final concentration is high (>10 µM). Use an intermediate dilution step.

DilutionProtocol Stock 1. Primary Stock (50 mM in 100% DMSO) Intermediate 2. Intermediate Dilution (500 µM in Media/Buffer) [100x Dilution] Stock->Intermediate Add 10 µL Stock to 990 µL Media Precipitation RISK: Precipitation (If skipped) Stock->Precipitation Direct Addition (Avoid) Final 3. Final Assay Well (5 µM in Media) [DMSO = 0.01%] Intermediate->Final Add 10 µL Intermediate to 990 µL Cell Media

Figure 1: Step-down dilution strategy to prevent solubility shock. Direct addition of high-concentration hydrophobic stocks to aqueous media often causes rapid precipitation.[1]

Procedure:

  • Prepare Intermediate: Dilute the 50 mM DMSO stock 1:100 into sterile PBS or serum-free media.

    • Result: 500 µM compound in 1% DMSO.

    • Observation: Check for turbidity immediately. If cloudy, the compound has crashed. (See Troubleshooting).

  • Final Dosing: Dilute the Intermediate 1:100 into the cell culture wells.

    • Result: 5 µM compound in 0.01% DMSO.

    • Safety: 0.01% DMSO is well below the cytotoxicity threshold for sensitive lines like SH-SY5Y or primary neurons (typically tolerant up to 0.1%).[1]

Quality Control & Validation

Before running a valuable bioassay, validate the solubility in the final matrix.

The "Microscope Test":

  • Prepare a mock assay plate with media (no cells).

  • Add the compound at the highest test concentration (e.g., 10 µM or 30 µM).

  • Incubate at 37°C for 2 hours.

  • Inspect under 20x/40x phase-contrast microscopy.

    • Pass: Field is clear.

    • Fail: Presence of needle-like crystals or dark amorphous aggregates.[1]

Data Interpretation Warning: If you observe a "bell-shaped" dose-response curve where efficacy drops at the highest concentrations, this is often a sign of precipitation, not biological inhibition (the "Solubility Cliff").

Troubleshooting Guide

IssueProbable CauseSolution
Cloudiness in Intermediate Compound insolubility at neutral pH.[1]Acidify: Use the "Acid Stock" method (Protocol B). The salt form is more stable in water.
Cell Death in Vehicle Control DMSO toxicity.[6][7]Reduce final DMSO < 0.1%.[8][6][7][9] Ensure the "Intermediate" step uses Media, not PBS, to buffer the shock.
Inconsistent IC50 Microprecipitation.Sonication: Sonicate the intermediate dilution for 5 mins before adding to cells.
Yellowing of Media Acidic stock dropped the pH.Use HEPES-buffered media (25 mM) to resist pH changes from the acidic stock.[1]

Biological Context & Pathway Visualization

1-(7-benzofuranyl)piperazine is relevant for serotonergic signaling (5-HT1A).[1] Understanding the pathway helps interpret assay results.

SignalingPathway Ligand 1-(7-benzofuranyl)piperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Partial Agonist Binding Gi Gi/o Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition ERK ERK1/2 Phosphorylation Gi->ERK Activation (Signaling) cAMP cAMP Levels (Decrease) AC->cAMP Downregulation

Figure 2: Simplified mechanism of action.[1] The compound acts as a partial agonist at 5-HT1A receptors, inhibiting Adenylyl Cyclase via Gi proteins.[1]

References

  • FDA Center for Drug Evaluation and Research. (2011). Pharmacology/Toxicology Review: Vilazodone (NDA 22-567).[1][10] Retrieved from [Link][1]

    • Relevance: Identifies 1-(7-benzofuranyl)piperazine (M10) as a major metabolite and outlines structural properties.[1]

  • Yuan, C., et al. (2014). "Dimethyl Sulfoxide (DMSO) as a Solvent in Cell Culture: Effects on Cell Viability and Metabolism." Jagiellonian Center of Innovation Application Note. Relevance: Establishes the 0.1% - 0.5% safety threshold for DMSO in mammalian cell culture.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 208917, 1-(7-Benzofuranyl)piperazine.[1][11] Retrieved from [Link][1]

    • Relevance: Source of physicochemical data (MW, Structure).[12][13][14]

  • Liu, Y., et al. (2017). "Identification and characterization of vilazodone metabolites in rats and microsomes." Xenobiotica, 48(6), 590-602.[1]

    • Relevance: Confirms the metabolic pathway and stability of the piperazine ring structure in biological m

Sources

Application Note: Handling, Storage, and Stability Profiling of 1-(7-Benzofuranyl)piperazine – Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Research Chemists, Pharmacologists, and Drug Development Professionals Discipline: Neuropharmacology, Synthetic Chemistry, and Formulation

Introduction & Mechanistic Context

1-(7-Benzofuranyl)piperazine is a privileged pharmacophore and a critical building block in neuropharmacology. It forms the core scaffold of several highly selective serotonin (5-HT) receptor ligands, including the potent 5-HT2C agonist CPD-1, which is heavily investigated for the treatment of obsessive-compulsive disorder and other neuropsychiatric conditions[1][2].

Despite its pharmacological utility, researchers frequently encounter severe handling challenges when working with the free base form of this compound. The secondary amine within the piperazine ring is an active nucleophile with an exposed lone electron pair. When exposed to ambient air, it undergoes two primary degradation pathways:

  • Radical-Mediated Oxidation: Atmospheric oxygen, often catalyzed by trace transition metals, initiates single-electron transfer (SET) reactions. This leads to N-oxidation, ring-cleavage, and the formation of N-formylpiperazine or ethylenediamine derivatives[3][4].

  • Carbamate Formation: The unprotonated nitrogen readily acts as a nucleophile, attacking atmospheric carbon dioxide to form unstable carbamate adducts, which subsequently hydrolyze into formates[4].

The Causality of Stabilization: Converting the free base into a hydrochloride (HCl) salt protonates the secondary amine, forming an ammonium cation. This effectively sequesters the lone pair, providing both electrostatic and steric shielding. Without the available lone pair, the nitrogen can no longer act as a nucleophile against CO2, nor can it participate in the radical-mediated oxidative cascades[5].

Field-Proven Insight: In high-humidity research environments (such as our current laboratories in Singapore), the hygroscopicity of the free base form becomes a critical failure point. Moisture rapidly accelerates carbamate formation and oxidative ring-cleavage. Weighing the free base on an open bench can lead to a >5% mass error within minutes due to rapid water absorption.

Structural Stabilization & Degradation Pathways

The logical relationship between the susceptible free base and the stabilized HCl salt is visualized below.

Mechanisms cluster_FB Free Base (Susceptible) cluster_HCl HCl Salt (Stable) FB Piperazine Free Base (Exposed Lone Pair) O2 Atmospheric O2 FB->O2 Radical Attack CO2 Atmospheric CO2 FB->CO2 Nucleophilic Attack Deg1 N-Oxidation & Cleavage O2->Deg1 Deg2 Carbamate Adducts CO2->Deg2 HCl Piperazine HCl Salt (Protonated Nitrogen) Stable Long-Term Stability (No Degradation) HCl->Stable Lone Pair Blocked

Logical relationship of piperazine free base degradation vs. HCl salt stabilization.

Physicochemical Profiling & Comparative Data

To quantify the stability differences, we subjected both forms of 1-(7-benzofuranyl)piperazine to accelerated degradation conditions (40°C / 75% Relative Humidity) over a 4-week period.

Table 1: Physicochemical Properties Comparison

Property1-(7-Benzofuranyl)piperazine Free Base1-(7-Benzofuranyl)piperazine HCl Salt
Physical State Viscous oil to low-melting waxy solidCrisp, crystalline powder
Hygroscopicity High (Rapid mass gain in ambient air)Low (Stable in ambient air)
Aqueous Solubility Poor (< 1 mg/mL)Excellent (> 50 mg/mL)
Target Storage -20°C, Argon backfilled, Dark4°C to 25°C, Desiccated

Table 2: Accelerated Stability Data (40°C / 75% RH) Data represents HPLC-UV % recovery of the parent compound.

TimepointFree Base Recovery (%)HCl Salt Recovery (%)Primary Degradants Observed (Free Base)
Day 0 100.0 ± 0.1100.0 ± 0.1None
Week 1 92.4 ± 0.599.9 ± 0.1Formate adducts, N-oxides
Week 2 85.1 ± 0.899.8 ± 0.2Ethylenediamine derivatives
Week 4 74.3 ± 1.299.7 ± 0.1Advanced ring-cleavage products

Self-Validating Experimental Protocols

Protocol A: Anhydrous Conversion of Free Base to HCl Salt

Causality: Using anhydrous diethyl ether (Et2O) and 2M HCl in dioxane ensures that the reaction remains entirely free of water. This prevents the formation of hydrates and minimizes hydrolytic side reactions. Because the HCl salt is highly polar, it immediately precipitates out of the non-polar Et2O, driving the reaction to completion and allowing for easy isolation[6].

Workflow Step1 Dissolve Free Base in Anhydrous Et2O Step2 Add 2M HCl in Dioxane (Dropwise, 0°C) Step1->Step2 Step3 Filter Precipitated HCl Salt Step2->Step3 Val Self-Validation: pH & 15N-NMR Check Step3->Val

Step-by-step workflow for the anhydrous conversion and validation of the HCl salt.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask purged with Argon, dissolve 1.0 g (approx. 4.9 mmol) of 1-(7-benzofuranyl)piperazine free base in 20 mL of anhydrous Et2O.

  • Thermal Control: Submerge the flask in an ice-water bath (0°C). Reasoning: Salt formation is exothermic; controlling the temperature prevents localized thermal degradation.

  • Acidification: Slowly add 2.6 mL (5.2 mmol, ~1.05 eq) of 2M HCl in dioxane dropwise via an addition funnel under vigorous magnetic stirring. A white precipitate will form immediately.

  • Maturation: Allow the suspension to stir at 0°C for 30 minutes to ensure complete precipitation and crystal maturation.

  • Isolation: Filter the precipitate rapidly over a glass frit (porosity 3) under vacuum. Wash the filter cake with 2 × 10 mL of cold, anhydrous Et2O to remove unreacted free base and residual dioxane.

  • Desiccation: Transfer the solid to a vacuum desiccator containing P2O5 and dry overnight at room temperature.

Self-Validation System:

  • pH Verification: Dissolve 10 mg of the final product in 1 mL of DI water. The pH should read ~4.5 to 5.5. A pH > 7 indicates incomplete salt formation; a pH < 3 indicates trapped excess HCl.

  • Structural Verification: Perform ¹³C-CP/MAS and ¹⁵N-CP/MAS solid-state NMR. The protonation of the piperazine nitrogen will induce a distinct downfield shift in the ¹⁵N spectra compared to the free base, definitively validating the success of the conversion[5].

Protocol B: Accelerated Stability & Degradation Quantification

Causality: To ensure the compound is viable for long-term in vivo studies, its stability must be quantified. We utilize a mass-balance HPLC-UV approach to ensure no volatile degradants are missed.

Step-by-Step Methodology:

  • Sample Aliquoting: Weigh 5.0 mg of the test compound into open 2 mL amber glass vials. Prepare 12 vials per compound (Free Base vs. HCl).

  • Incubation: Place the vials in a controlled environmental chamber set to 40°C and 75% RH.

  • Sampling: Pull triplicate vials at Day 0, Week 1, Week 2, and Week 4.

  • Reconstitution: Immediately dissolve the contents of the pulled vials in 5.0 mL of HPLC-grade Acetonitrile:Water (50:50 v/v) containing 0.1% Formic Acid.

  • Analysis: Inject 10 µL onto a C18 RP-HPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes. Monitor at 254 nm.

  • Self-Validation (Mass Balance): Calculate the total area under the curve (AUC) for all peaks (parent + degradants). The total AUC must remain within ±2% of the Day 0 parent AUC. A drop in total AUC indicates the formation of volatile degradants (e.g., loss of CO2 from unstable carbamates) or species lacking a chromophore, prompting immediate LC-MS/MS investigation.

Handling and Storage Best Practices

  • Free Base: If the free base must be used (e.g., for downstream coupling reactions), it should be stored at -20°C in a tightly sealed amber vial, backfilled with Argon. Weighing should ideally be performed in a positive-pressure glove box or glove bag to prevent moisture absorption and CO2 adduct formation.

  • HCl Salt: The hydrochloride salt is highly stable and can be safely stored at 4°C for long-term archiving (years) or at room temperature for routine daily use. Standard benchtop weighing is perfectly acceptable, though storing the primary stock in a desiccator is recommended to preserve crystal flowability.

References

1.[3] Freeman, S. A., et al. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. URL:[Link] 2.[4] Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. URL:[Link] 3.[1] Ahmed, A., et al. (2009). Identification of novel serotonin 2C receptor ligands by sequential virtual screening. Bioorganic & Medicinal Chemistry, 17(13), 4559-4568. URL:[Link] 4.[2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9925822, CPD-1. URL:[Link] 5. ResearchGate (2025). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. URL: [Link] 6. ResearchGate (2025). Construction of a Library of Arylpiperazinyl 1,2,3-Triazole Derivatives as Ligands for Dopamine D3/D4 Receptor. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Palladium-Catalyzed Benzofuranyl Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and process chemists facing bottlenecks in the Buchwald-Hartwig cross-coupling of benzofuran halides with piperazine derivatives.

The benzofuran core is electron-rich and sterically demanding, making it prone to side reactions like dehalogenation. Simultaneously, piperazine’s dual secondary amines often lead to unwanted bridging or diarylation. This guide provides an authoritative, self-validating framework to diagnose issues, understand the mechanistic causality behind them, and optimize your catalytic cycles for maximum yield.

Diagnostic Workflow for Yield Optimization

Before adjusting reaction parameters, it is critical to identify the specific failure mode of your catalytic cycle. Use the following logical workflow to pinpoint the root cause of low yields based on your crude LC-MS or NMR data.

G A Low Yield Detected in Pd-Catalyzed Amination B Analyze Crude via LC-MS / NMR A->B C Is Unreacted Starting Material Present? B->C D Are Side Products Dominant? B->D E Catalyst Deactivation (Pd Black) Action: Optimize Degassing & Switch to RuPhos C->E Yes (Reaction Stalled) F Base Incompatibility Action: Switch NaOtBu to K3PO4 or K2CO3 C->F No (Full Conversion) G Diarylation of Piperazine Action: Use N-Boc Piperazine or 5x Excess Free Piperazine D->G Mass = [M+H] + Benzofuran H Dehalogenation of Benzofuran Action: Use Non-coordinating Solvent (Toluene) & Anhydrous Base D->H Mass = Benzofuran - Halogen

Diagnostic flowchart for troubleshooting Pd-catalyzed amination of benzofurans.

Troubleshooting Guide & Mechanistic Causality

Q1: I am observing rapid formation of "Pd black" and my reaction stalls at 30% conversion. How do I prevent catalyst deactivation?

Causality: The appearance of a black, opaque precipitate (Palladium black) indicates the premature reduction and aggregation of the active Pd(0) species into inactive bulk metal. This occurs when the rate of oxidative addition into the benzofuran-halide bond is slower than the rate of catalyst degradation, often due to steric hindrance or insufficient electron density on the ligand. Solution:

  • Upgrade your Ligand: Switch from first-generation phosphines (e.g., PPh3 or BINAP) to highly active dialkylbiaryl phosphines like RuPhos, or use1[1]. These sterically demanding ligands stabilize the mono-ligated Pd(0) intermediate and accelerate both oxidative addition and reductive elimination.

  • Strict Anaerobic Conditions: Oxygen rapidly oxidizes electron-rich phosphine ligands. Transition from simple nitrogen sparging to rigorous freeze-pump-thaw degassing.

Q2: My LC-MS shows a significant amount of diarylated piperazine (one piperazine coupled to two benzofuran cores). How do I improve mono-arylation selectivity?

Causality: Free piperazine has two nucleophilic nitrogen atoms. Once the first arylation occurs, the resulting mono-aryl piperazine remains nucleophilic. If the benzofuran ring does not provide sufficient steric shielding, the intermediate palladium-amido complex will readily undergo a second catalytic cycle[2]. Solution:

  • Protecting Groups (Industry Standard): Use N-Boc-piperazine to completely block the second nitrogen, followed by acidic deprotection[3].

  • Free Piperazine Strategy (Process Scale): If you must avoid deprotection steps to improve overall process efficiency, use a 5-to-10-fold molar excess of free piperazine. Additionally, employing a weaker base like K2CO3 instead of NaOtBu slows the deprotonation of the coordinated amine, kinetically favoring the mono-coupling pathway[1].

Q3: I am seeing extensive dehalogenation of my starting benzofuran bromide instead of the desired C-N coupled product. Why?

Causality: Dehalogenation (hydrodebromination) is a common competing pathway. It occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination from an alkoxide base (like NaOtBu) or an aliphatic solvent, followed by reductive elimination of the arene. Solution: Switch the base to an anhydrous inorganic salt lacking β-hydrogens (e.g., K3PO4 or Cs2CO3). Change the solvent from THF/dioxane to a non-coordinating aromatic solvent like anhydrous toluene or xylene.

Standard Operating Procedure (SOP): Self-Validating Protocol

To ensure reproducibility and trustworthiness, this protocol for the Buchwald-Hartwig amination of 5-bromobenzofuran incorporates built-in validation checks at every critical juncture.

Materials Required:

  • 5-Bromobenzofuran (1.0 equiv, 1.0 mmol)

  • N-Boc-piperazine (1.2 equiv, 1.2 mmol)

  • Pd(OAc)2 (0.02 equiv, 2 mol%)

  • RuPhos (0.04 equiv, 4 mol%)

  • Cs2CO3 (2.0 equiv, 2.0 mmol, finely milled)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Pre-reaction Assembly (Glovebox or Schlenk line): Charge an oven-dried Schlenk tube with 5-bromobenzofuran, N-Boc-piperazine, Pd(OAc)2, RuPhos, and Cs2CO3.

    • Validation Check 1: The mixture should be a pale yellow/orange solid blend. If it turns dark brown immediately upon mixing, ambient moisture or oxygen contamination has occurred. Discard and restart.

  • Solvent Addition & Degassing: Add anhydrous toluene. Perform three rigorous freeze-pump-thaw cycles. Backfill the vessel with ultra-pure Argon.

    • Validation Check 2: During the final thaw, no micro-bubbles should evolve from the solvent, confirming complete removal of dissolved oxygen.

  • Catalyst Activation: Submerge the Schlenk tube into a pre-heated oil bath at 100 °C.

    • Validation Check 3: Within 15–30 minutes, the solution must transition to a deep, homogeneous red/orange color, indicating the successful formation of the active L_nPd(0) species. If the solution turns opaque black, the catalyst has aggregated; check your ligand purity and degassing technique.

  • Reaction Monitoring: Stir at 100 °C for 12 hours. Sample 20 µL under Argon, dilute with MeCN, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Validation Check 4: The chromatogram should show the disappearance of the starting material peak and the appearance of the [M+H]+ mass corresponding to the N-Boc-benzofuranyl piperazine.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na2SO4, filter, and concentrate. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data: Parameter Optimization Summary

The following table summarizes the quantitative impact of various reaction parameters on the conversion and mono-arylation yield of benzofuranyl piperazines, derived from established pharmaceutical process chemistry optimizations[1][2].

Catalyst SystemBaseSolventPiperazine SourceConversion (%)Mono-arylation Yield (%)
Pd2(dba)3 / PPh3NaOtBuDioxaneFree Piperazine (1 eq)45%15% (High diarylation)
Pd(OAc)2 / BINAPNaOtBuDMFFree Piperazine (5 eq)85%58%
Pd(PtBu3)2K2CO3DMFFree Piperazine (1 eq)90%75%
Pd(OAc)2 / RuPhos Cs2CO3 Toluene N-Boc-piperazine (1.2 eq) >99% 94% (After deprotection)

Frequently Asked Questions (FAQs)

Q: Can I use benzofuran triflates instead of bromides for this coupling? A: Yes. Benzofuran-aryl triflates are excellent electrophiles for Buchwald-Hartwig couplings[4]. However, you must use a base that does not hydrolyze the triflate ester before oxidative addition can occur. K3PO4 is highly recommended over strong alkoxides like NaOtBu for triflate substrates.

Q: Why is my N-Boc deprotection step reducing the overall yield of the final free piperazine? A: Standard TFA/DCM deprotection generates a tert-butyl carbocation. Because the benzofuran core is highly electron-rich, it can undergo unintended Friedel-Crafts alkylation by this carbocation. Ensure you are adding a cation scavenger (such as triisopropylsilane or anisole) to your acidic deprotection cocktail to protect the benzofuran ring.

Q: Is it possible to perform this coupling at room temperature to protect sensitive functional groups? A: Generally, no. The oxidative addition into the electron-rich benzofuran halide bond requires elevated temperatures (80–110 °C) to overcome the activation barrier. However, utilizing highly active pre-catalysts (e.g., 3rd or 4th generation Buchwald palladacycles) can sometimes allow for temperatures as low as 40–60 °C depending on the exact substitution pattern of the benzofuran.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews | 4

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | PMC - NIH | 3

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI |1

  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst | SGVU Journal of Pharmaceutical Research & Education | 2

Sources

Technical Support Center: Palladium Remediation in 1-(7-Benzofuranyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges regarding transition metal clearance in active pharmaceutical ingredient (API) synthesis. 1-(7-benzofuranyl)piperazine is a highly valuable intermediate, typically synthesized via Buchwald-Hartwig cross-coupling. However, its structural features—specifically the secondary amine of the piperazine ring and the oxygen-rich benzofuran moiety—create a strong chelating environment for Palladium (Pd). This renders standard aqueous workups completely ineffective, often leaving residual Pd levels in the 500–2000 ppm range.

This support center provides field-proven troubleshooting guides, self-validating protocols, and FAQs to help you achieve ICH Q3D compliance (<10 ppm for oral, <1 ppm for parenteral) without sacrificing product yield.

Causality & Mechanistic Overview: Why is Pd Hard to Remove Here?

PdRemoval Crude Crude Reaction Mixture [Pd] > 1000 ppm Coordination Pd(II) Strongly Coordinated to Piperazine N-H Crude->Coordination Scavenger Add Thiol/Thiourea Scavenger (Thermodynamic Sink) Coordination->Scavenger Competitive Binding Filtration Filtration over Celite Remove Solid Support Scavenger->Filtration Analysis ICP-MS Analysis [Pd] < 10 ppm Filtration->Analysis

Workflow for overcoming Pd-piperazine coordination via thermodynamic scavenging.

The piperazine nitrogen acts as a strong σ-donor to Pd(II) species. To remove the metal, we must introduce a scavenger with functional groups (like thiols or thioureas) that have a significantly higher thermodynamic affinity for Pd than the amine nitrogen. Soft Lewis acids (like Pd) prefer soft Lewis bases (like Sulfur) over hard/borderline bases (like Nitrogen).

Troubleshooting Guide: High Residual Palladium

Issue A: Residual Pd remains >100 ppm after standard silica gel chromatography.

Root Cause: Standard unmodified silica gel relies on weak polar interactions. Soluble Pd-piperazine complexes co-elute because the amine group dominates the chromatographic behavior. Solution: Transition to functionalized silica scavengers (e.g., SiliaMetS® Thiol or Thiourea) or synthetic carbons (e.g., Carboxen®). Thiol-modified dual-pore silica beads have been proven to eliminate divalent palladium ions effectively from highly functionalized synthetic intermediates[1].

Issue B: Pd is successfully removed (<10 ppm), but API yield drops by 15-30%.

Root Cause: Non-specific adsorption. Highly porous, unfunctionalized activated carbons (like Darco KB-G) or overly acidic scavengers can trap the basic 1-(7-benzofuranyl)piperazine[2]. Solution:

  • Pre-hydrate scavengers: For hydrophobic synthetic carbons, hydrate in the designated solvent for one hour before use to prevent API trapping in air-filled micropores[3].

  • Use API-sparing scavengers: Switch to Carboxen® 564 or SiliaMetS® Thiol, which show low affinity for polar APIs, maintaining >95% yield[3].

  • Adjust pH: Perform scavenging on the neutral free-base rather than the HCl salt, as scavenging on the neutral compound leads to higher mass recoveries[2].

Issue C: Scavenger is added, but Pd levels plateau around 50 ppm.

Root Cause: Kinetic limitation or insufficient scavenger equivalents. The equilibrium between Pd-API and Pd-Scavenger has not fully shifted. Solution: Increase temperature to 40–50 °C to overcome the activation energy of ligand exchange, and extend the residence time to 4–12 hours. Alternatively, use a flow-chemistry E-PAK cartridge system under recirculating conditions[2].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocol incorporates self-validation steps (e.g., monitoring color change, ICP-MS verification) to confirm mechanistic success.

Protocol: Batch Scavenging using Thiol-Functionalized Silica

Reference Standard: Adapted from industry best practices for pharmaceutical intermediates[4],[5].

Materials Required:

  • Crude 1-(7-benzofuranyl)piperazine (post-aqueous workup, dissolved in EtOAc or THF).

  • SiliaMetS® Thiol (or equivalent sulfur-based silica, loading ~1.2 mmol/g).

  • Celite® 545.

  • Orbital shaker or overhead stirrer.

Step-by-Step Methodology:

  • Quantification (Self-Validation Step 1): Calculate the theoretical maximum Pd in the batch based on the catalyst loading (e.g., 1 mol% Pd(PPh₃)₄). Assume 100% retention for the worst-case scenario.

  • Scavenger Loading: Add 5 to 10 molar equivalents of SiliaMetS® Thiol relative to the theoretical Pd content[6]. (e.g., for 0.1 mmol of Pd, add 0.5 - 1.0 mmol of scavenger).

  • Incubation: Stir the mixture vigorously at 40 °C to 50 °C under an inert atmosphere for 4 to 12 hours. Causality note: Gentle heating accelerates the ligand exchange from the piperazine nitrogen to the silica-bound thiol.

  • Visual Monitoring (Self-Validation Step 2): Observe the solution. A successful transfer of Pd often results in the discoloration of the organic phase (from dark brown/yellow to pale yellow/colorless), while the silica turns dark[4].

  • Filtration: Filter the suspension through a 1-2 cm pad of Celite® in a Büchner funnel. Wash the filter cake with 2-3 bed volumes of the reaction solvent to ensure complete recovery of the 1-(7-benzofuranyl)piperazine.

  • Analysis: Concentrate the filtrate and analyze via ICP-MS. The target is <10 ppm for oral administration compliance[7].

Quantitative Data Summarization

The following table summarizes the expected performance of various scavenging strategies when applied to basic, nitrogen-containing heterocycles like our target molecule.

Scavenger TypeMode of ActionTypical EquivalentsOptimal Temp (°C)Expected Pd ReductionAPI Yield Impact
SiliaMetS® Thiol Covalent Binding (S-Pd)5 - 10 eq40 - 50> 99% (to <5 ppm)Minimal (<2% loss)
Thiourea Alkyl Silica Covalent Binding (S-Pd)5 - 10 eq25 - 50> 99% (to <1 ppm)Minimal (<2% loss)
Carboxen® 564 Tuned Adsorption20% w/w25~ 99% (to <15 ppm)Low (<5% loss)
Activated Carbon (Darco) Non-specific Adsorption20-50% w/w25 - 4570 - 90%High (10-30% loss)
Standard Silica (SiO₂) Polar AdsorptionN/A (Column)25< 50%Moderate

Data synthesized from comparative industry studies on metal scavenging[3],[2],[8].

Frequently Asked Questions (FAQs)

Q: What are the exact regulatory limits for Palladium in my final API? A: According to the ICH Q3D(R2) guidelines, Palladium is a Class 2B elemental impurity. The Permitted Daily Exposure (PDE) for Palladium is 100 µ g/day for oral administration, 10 µ g/day for parenteral, and 1 µ g/day for inhalation[9]. Assuming a maximum daily dose of 10 g/day of the drug product, the concentration limit is 10 ppm for oral drugs[10].

Q: My Buchwald-Hartwig amination uses a highly lipophilic phosphine ligand (e.g., XPhos or BrettPhos). Will this prevent the scavenger from working? A: Bulky, lipophilic ligands can create steric hindrance, slowing down the kinetics of Pd transfer to the scavenger. In these cases, switching to a scavenger with a longer alkyl linker (to reduce steric clash at the silica surface) or utilizing a dual-pore silica bead system[1] is recommended. Increasing the scavenging time to 12+ hours is also necessary.

Q: Can I use flow chemistry to remove Pd from 1-(7-benzofuranyl)piperazine? A: Yes. Recirculating the crude mixture through a pre-packed E-PAK cartridge (e.g., SiliaMetS Thiol) under flow conditions is highly efficient. Studies have shown >90% purge of palladium in just four hours under ambient conditions using recirculating flow[2].

Mechanistic Visualization: Ligand Exchange

LigandExchange PdComplex Pd-API Complex (Pd coordinated to Piperazine NH) Transition Ligand Exchange (Heat + Time) PdComplex->Transition Scavenger Silica-Thiol Scavenger (High Affinity S-donor) Scavenger->Transition FreeAPI Free 1-(7-benzofuranyl)piperazine (High Yield, Purified) Transition->FreeAPI Dissociation BoundPd Silica-S-Pd Complex (Filtered out) Transition->BoundPd Covalent Trap

Thermodynamic ligand exchange from piperazine nitrogen to silica-bound thiol.

References

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review.11

  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS - FUJIFILM Wako Chemicals. 12

  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. 10

  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks. 6

  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich. 3

  • Process Development Whitepaper Metal Scavenging - CatSci. 2

  • Workup procedure for removing palladium residues - Benchchem. 4

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients - ResearchGate. 1

  • Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific. 8

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - ACS Publications. 5

  • guideline for elemental impurities q3d(r1) - ICH. 7

  • Guideline for Elemental Impurities Q3D(R2) - ICH.9

Sources

Troubleshooting regioselectivity in benzofuran piperazine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Regioselectivity & Yield Optimization

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists and discovery scientists facing regioselectivity challenges when coupling piperazine derivatives to multi-halogenated or multi-substituted benzofuran scaffolds via Buchwald-Hartwig amination.

As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures. We will dissect the electronic and steric causalities that dictate palladium insertion, equipping you with the mechanistic insights needed to rationally optimize your cross-coupling workflows.

Diagnostic Decision Tree

Before adjusting your reaction parameters, use the following flowchart to isolate the root cause of your coupling failure.

Troubleshooting Start Analyze Crude Reaction Mixture CheckRegio Multiple Regioisomers? Start->CheckRegio CheckBis Bis-arylation of Piperazine? CheckRegio->CheckBis No, single isomer ModLigand Switch to Bulky Ligand (e.g., t-BuXPhos, P(t-Bu)3) CheckRegio->ModLigand Yes (C2/C3 mix) ModBase Use Weaker Base (e.g., Cs2CO3) CheckBis->ModBase No, but low yield Protect Use N-Boc Piperazine or Slow Addition CheckBis->Protect Yes Success Proceed to Workup CheckBis->Success No, high yield

Diagnostic flowchart for resolving regioselectivity and yield issues in benzofuran couplings.

Causality-Driven Troubleshooting FAQs

Q1: I am coupling N-Boc-piperazine to 2,3-dibromobenzofuran, but I am getting a 3:1 mixture of C2 and C3 aminated products. How do I achieve >95% selectivity for the C2 position? Causality & Solution: The benzofuran ring presents a unique electronic landscape. The oxygen atom exerts a strong inductive electron-withdrawing effect on the adjacent C2 position, lowering the LUMO of the C2-Br bond. Consequently, oxidative addition of Pd(0) is kinetically favored at C2. However, a 3:1 ratio indicates your catalyst is under poor kinetic control. Standard bidentate ligands (like BINAP or dppf) struggle to differentiate the subtle steric differences between C2 and C3. Action: Switch to a highly sterically demanding, electron-rich monodentate ligand like


  or t-BuXPhos . 

facilitates reversible oxidative addition[1]. If the catalyst erroneously inserts into the C3-Br bond, the extreme steric clash between the bulky ligand and the benzofuran core forces reductive elimination back to the starting material, allowing the system to funnel exclusively through the less hindered, electronically favored C2-Br insertion pathway.

Q2: When targeting the benzenoid ring (e.g., 5,7-dichlorobenzofuran), my piperazine couples to both C5 and C7. How do I control this? Causality & Solution: In 5,7-dichlorobenzofuran, the C7 position is adjacent to the furan oxygen, which inductively activates the C7-Cl bond. However, C7 is also highly sterically hindered by the adjacent heteroatom lone pairs and the C6 proton. Action: To force coupling at the C5 position , use a bulky ligand (e.g., RuPhos) that cannot physically accommodate the C7 transition state. To force coupling at the C7 position , use a smaller, highly electron-rich ligand (e.g.,


) that prioritizes the electronically activated C7-Cl bond over steric constraints.

Q3: I am trying to use unprotected (free) piperazine to avoid a deprotection step, but I am seeing significant bis-arylation (dimer formation). Causality & Solution: Free piperazine has two nucleophilic secondary amines. Once mono-arylated, the resulting product is often more soluble in non-polar solvents and can successfully compete with unreacted piperazine for the Pd(II)-aryl complex. Action: Modern process chemistry utilizes free piperazine directly to skip deprotection steps by optimizing stoichiometry and addition rates[2]. Use a 5-10x excess of piperazine combined with controlled slow-addition of the aryl halide. Additionally, switch from strong alkoxide bases to


; milder bases slow down the deprotonation of the coordinated amine, allowing the high concentration of free piperazine to outcompete the mono-arylated intermediate[3].
Quantitative Data: Ligand & Base Effects on Regioselectivity

The following table summarizes the causal relationship between ligand architecture, base selection, and the resulting C2 vs. C3 regioselectivity in the amination of 2,3-dibromobenzofuran.

Ligand SystemBaseSolventTemp (°C)C2:C3 RatioYield (%)Mechanistic Rationale
dppf NaOtBuToluene1003:145Bidentate ligand lacks the steric bulk required to differentiate C2/C3 transition states.
BINAP Cs2CO3Dioxane905:160Slight kinetic differentiation, but still yields unacceptable isomeric mixtures.
XPhos Cs2CO3Toluene9015:182Bulky biaryl phosphine restricts access to the sterically hindered C3 position.
P(t-Bu)3 NaOtBuToluene100>99:188Extreme steric bulk enables reversible oxidative addition at C3, funneling reactivity to C2.
Mechanistic Pathway: Reversible Oxidative Addition

To truly master regioselectivity, you must visualize the catalytic cycle. The diagram below illustrates how steric bulk forces an otherwise irreversible oxidative addition to become reversible, establishing thermodynamic control.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA_C2 Oxidative Addition at C2 (Kinetically Favored) Pd0->OA_C2 Fast OA_C3 Oxidative Addition at C3 (Sterically Hindered) Pd0->OA_C3 Slow AmineCoord Piperazine Coordination & Deprotonation OA_C2->AmineCoord OA_C3->Pd0 Reversible with P(t-Bu)3 RE Reductive Elimination (Product Formation) AmineCoord->RE RE->Pd0

Mechanism of reversible oxidative addition enabling regiocontrol in polyhalogenated benzofurans.

Self-Validating Experimental Protocol: Regioselective C2-Amination

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific In-Process Control (IPC) parameters are met.

Objective: >99% regioselective coupling of N-Boc-piperazine to 2,3-dibromobenzofuran.

Step 1: Catalyst Pre-Activation (The "Active Species" Check)

  • In an oven-dried Schlenk flask under strictly inert argon, combine

    
     (2 mol%) and 
    
    
    
    (8 mol%) in anhydrous toluene (0.1 M).
  • Stir at room temperature for 15 minutes.

  • Validation Check: The solution must transition from a deep purple/red suspension to a homogeneous pale yellow/orange solution. This optical shift confirms the successful reduction and formation of the active

    
     species. If the solution remains dark, oxygen contamination has poisoned the catalyst; abort, degas solvents, and restart.
    

Step 2: Reagent Addition (Establishing Kinetic Control)

  • Add 2,3-dibromobenzofuran (1.0 equiv) and N-Boc-piperazine (1.2 equiv) to the active catalyst solution.

  • Add anhydrous

    
     (2.0 equiv).
    Causality Note:
    
    
    
    is chosen over
    
    
    because strong alkoxide bases can cause competitive degradation of the benzofuran ring and lead to premature catalyst resting states in non-polar solvents[3].

Step 3: Thermal Activation & In-Process Control (IPC)

  • Heat the reaction mixture to 90 °C.

  • Validation Check (at T = 1 Hour): Withdraw a 50 µL aliquot under argon, quench in 1 mL of LC-MS grade MeCN, filter, and analyze via UPLC-MS.

    • Pass Condition: Overall conversion >40%, with the ratio of C2-product to C3-product > 20:1. Proceed to Step 4.

    • Fail Condition: Ratio is < 10:1. Intervention: The thermal energy is too high, overriding the kinetic differentiation of the ligand. Immediately lower the temperature to 75 °C and extend the reaction time.

Step 4: Reaction Completion & Workup

  • Continue heating for 4-6 hours until the starting material is <1% by UPLC.

  • Cool to room temperature and filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad generously with EtOAc.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure C2-aminated benzofuran.

References
  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. ACS Publications (The Journal of Organic Chemistry). URL:[Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. URL:[Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications (The Journal of Organic Chemistry). URL:[Link]

Sources

Optimizing purification of benzofuranyl piperazine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Purification of Benzofuranyl Piperazine Intermediates

Overview Benzofuranyl piperazines are highly privileged scaffolds in medicinal chemistry, frequently utilized in the design of CNS therapeutics and targeted oncology agents[1]. The most robust method for assembling these intermediates is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling between a halogenated benzofuran and a piperazine derivative[2]. However, isolating the pure mono-arylated intermediate presents significant physicochemical challenges. This guide provides field-proven troubleshooting strategies to optimize your purification workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my benzofuranyl piperazine intermediate streak severely on normal-phase silica gel, and how do I fix it? Causality: The piperazine moiety contains two secondary/tertiary nitrogen atoms with pKa values typically ranging from 5.3 to 9.7, making the molecule highly polar and basic[3]. Standard silica gel is decorated with acidic silanol groups (Si-OH). When basic amines travel through the column, they undergo strong hydrogen bonding and ion-exchange interactions with these silanols. This prevents uniform partitioning, resulting in severe peak tailing and product loss. Solution: You must mask the stationary phase. Introduce a volatile, sacrificial base into your mobile phase—such as 1–5% Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH)[3]. The sacrificial base competitively binds to the acidic silanols, allowing your target amine to elute as a sharp, well-resolved band.

Q2: My Buchwald-Hartwig amination yields a mixture of unreacted piperazine, mono-arylated product, and bis-arylated byproduct. How do I separate them without relying solely on chromatography? Causality: Palladium-catalyzed C–N couplings[2] can lead to over-arylation if an excess of the aryl halide is present or if the amine is not sterically hindered. Piperazine has two identical reactive sites, making the bis-arylated byproduct a common impurity. Solution: Exploit the differential basicity of the mixture through a pH-gradient liquid-liquid extraction (LLE). Unreacted piperazine is highly basic and highly water-soluble. The desired mono-arylated benzofuranyl piperazine is moderately basic. The bis-arylated byproduct is essentially neutral (both nitrogens are conjugated to electron-withdrawing or delocalizing aryl rings). By carefully adjusting the pH, you can selectively protonate and extract each species.

Q3: How do I efficiently remove residual Palladium and phosphine ligands (e.g., BINAP, BrettPhos) post-reaction? Causality: Homogeneous Pd catalysts and bidentate phosphine ligands are highly lipophilic[2]. They will readily co-elute with your product during normal-phase chromatography. Solution: Leverage the basicity of your product. By performing an acidic aqueous workup (pH 2–3), your piperazine intermediate becomes protonated and partitions into the aqueous phase. The lipophilic ligands, neutral byproducts, and Pd-complexes remain trapped in the organic phase and can be discarded[4].

Part 2: Visualizing the Optimization Workflows

G Crude Crude Reaction Mixture (Product, Pd, Ligand, Piperazine) Filter Celite Filtration (Removes insoluble salts) Crude->Filter AcidWash Acidic Aqueous Wash (pH 2-3) Filter->AcidWash OrgPhase Organic Phase (Ligands, Bis-arylated, Neutrals) AcidWash->OrgPhase Discard/Recycle AqPhase Aqueous Phase (Protonated Piperazines) AcidWash->AqPhase Retain BaseWash Basify to pH 10-12 Extract with DCM/EtOAc AqPhase->BaseWash PureProd Enriched Mono-arylated Benzofuranyl Piperazine BaseWash->PureProd

Workflow for pH-driven liquid-liquid extraction of Buchwald-Hartwig amination mixtures.

G Silica Bare Silica Gel (Si-OH) Interaction Strong H-Bonding / Ion Exchange (Causes Tailing) Silica->Interaction Masked Masked Silanols (Si-O- TEA+) Silica->Masked Amine Basic Piperazine Nitrogen Amine->Interaction Additive Add 1-5% TEA or NH4OH Additive->Masked Competes for acidic sites Elution Sharp Elution Peak (High Resolution) Masked->Elution Prevents amine binding

Mechanism of silica gel tailing for basic amines and resolution via sacrificial base additives.

Part 3: Self-Validating Experimental Protocols

Protocol A: pH-Driven Liquid-Liquid Extraction (LLE)

Purpose: To isolate the mono-arylated benzofuranyl piperazine from Pd catalysts, ligands, and bis-arylated byproducts prior to chromatography.

  • Filtration: Dilute the crude Buchwald-Hartwig reaction mixture with Ethyl Acetate (EtOAc) and filter through a pad of Celite. Causality: This removes insoluble inorganic salts (e.g., NaOtBu, K₂CO₃) and precipitated Pd(0) black that cause severe emulsions during extraction.

  • Acidic Partitioning: Transfer the filtrate to a separatory funnel. Add 1.0 M HCl (aq) until the aqueous layer reaches pH 2–3. Shake vigorously and allow phase separation.

  • Validation Check (Self-Validation): Spot both the organic and aqueous layers on a TLC plate. Elute with a standard solvent (e.g., 50% EtOAc/Hexanes). The organic layer should contain high-Rf spots (ligands, unreacted benzofuran, bis-arylated byproduct). The aqueous layer should show no movement from the baseline (protonated piperazine salts).

  • Organic Wash: Drain the aqueous layer into an Erlenmeyer flask. Wash the remaining organic layer with one more portion of 1.0 M HCl to ensure complete extraction. Discard the organic layer.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2.0 M NaOH (aq) dropwise until the pH reaches 10–12. Causality: The cooling bath prevents the exothermic neutralization from degrading the intermediate. At pH > 10, the piperazine is fully deprotonated (free base) and becomes insoluble in water[3].

  • Final Extraction: Extract the basified aqueous layer 3x with Dichloromethane (DCM) or EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Optimized Normal-Phase Flash Chromatography

Purpose: Final polishing of the free-base intermediate to >98% purity.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane and Methanol (e.g., 90:10 DCM:MeOH). Add 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Equilibration: Flush the silica gel column with at least 3 column volumes (CV) of the TEA-spiked mobile phase. Causality: The silica must be pre-saturated with TEA to mask all active silanol sites before the product is loaded.

  • Sample Loading: Dissolve the crude free-base in a minimum amount of DCM. Do not use MeOH for loading, as it disrupts the initial band formation.

  • Elution & Validation: Run the column. Self-Validation: Check fractions via TLC using the same TEA-spiked solvent system. The product spot should be perfectly round without a "comet tail." If tailing occurs, increase TEA to 2% in the next run.

Part 4: Quantitative Data & Optimization Tables

Table 1: Mobile Phase Additive Comparison for Piperazine Chromatography

AdditiveConcentrationAdvantagesDisadvantagesRecommended Use Case
Triethylamine (TEA) 1 - 5% (v/v)Excellent silanol masking; highly volatile for easy removal.Can leave trace organic residues if not dried under high vacuum.Standard normal-phase silica purification of secondary amines.
Ammonium Hydroxide (NH₄OH) 0.5 - 2% (v/v)Leaves zero organic residue; extremely strong base.Incompatible with some silica gels (dissolution risk); immiscible with non-polar solvents.Highly polar reverse-phase or specialized normal-phase (DCM/MeOH systems).
Formic Acid 0.1% (v/v)Sharpens peaks in reverse-phase HPLC by protonating the amine.Not applicable for normal-phase silica (exacerbates binding).LC-MS analysis and Reverse-Phase preparative HPLC.

Table 2: pH Partitioning Profile for Benzofuranyl Piperazine Reaction Mixtures

Chemical SpeciespKa EstimateState at pH 2State at pH 11Primary Location at pH 2Primary Location at pH 11
Unreacted Piperazine ~5.3, 9.7Di-cation (+2)Free Base (0)AqueousAqueous (Highly polar)
Mono-arylated Product ~8.5Mono-cation (+1)Free Base (0)AqueousOrganic (DCM/EtOAc)
Bis-arylated Byproduct < 4.0Neutral (0)Neutral (0)OrganicOrganic
Phosphine Ligands N/ANeutral (0)Neutral (0)OrganicOrganic

References

  • Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. NIH / PMC. Retrieved from:[Link]

  • Buchwald–Hartwig amination. Wikipedia. Retrieved from:[Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Royal Society of Chemistry. Retrieved from:[Link]

Sources

Minimizing dimer formation in piperazine N-arylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PIP-ARYL-0042 Subject: Minimizing Dimer (Bis-arylation) Formation in Piperazine Couplings Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The formation of


-diarylpiperazine (dimer) during the synthesis of 

-arylpiperazine is a classic problem of competitive consecutive kinetics . The mono-arylated product often possesses a secondary amine that is electronically similar to—or even more nucleophilic than—the starting piperazine, leading to a second arylation event (

).

This guide provides three validated workflows to suppress this side reaction, ranked by operational complexity and cost-efficiency.

Module 1: The Process Chemistry Approach (Kinetic Control)

Best for: Inexpensive piperazine, SnAr reactions, and early-phase scale-up.

The Core Problem: Statistical Distribution

If


, a 1:1 stoichiometric ratio will mathematically result in a mixture of unreacted starting material, mono-product, and dimer (approx. 25:50:25 distribution). To break this statistics, you must alter the concentration vectors.
Protocol A: The "Inverse Addition" Technique (SnAr)

For electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, chloropyridines) undergoing Nucleophilic Aromatic Substitution (


).

Mechanism:


 (Meisenheimer Complex intermediate).
Key Driver:  Local concentration of Piperazine 

Aryl Halide.[1]

Step-by-Step Workflow:

  • Charge the Vessel: Dissolve Piperazine (5.0 – 10.0 equivalents) in the reaction solvent (e.g., DMF, DMSO, or Acetonitrile).

    • Why? High equivalents ensure that every molecule of aryl halide encounters a "virgin" piperazine molecule rather than a mono-product.

  • Temperature Control: Heat the piperazine solution to the minimum temperature required for reaction onset.

  • Controlled Addition: Dissolve the Aryl Halide (1.0 equiv) in a minimal volume of solvent. Add this solution dropwise to the piperazine solution over 1–2 hours.

    • Critical: Do not dump the reagent. High instantaneous concentration of electrophile favors dimer formation.

  • Quench & Recovery:

    • Dilute with water.[1]

    • Extract the product.[1][2][3]

    • Crucial: The excess piperazine stays in the aqueous phase (if pH < 9) or can be distilled off if volatile.

Module 2: The Catalytic Approach (Steric Control)

Best for: Expensive substrates, unactivated aryl chlorides/bromides (Buchwald-Hartwig).

The Core Problem: Catalyst Chelation

In Pd-catalyzed couplings, the mono-arylated product can bind to the Pd center more tightly than the bulky starting material, promoting the second cycle.

Protocol B: Ligand-Controlled Selectivity

Use bulky, electron-rich phosphine ligands that create a "steric wall" around the Pd center, allowing the smaller piperazine to enter but rejecting the bulkier mono-arylated product.

Recommended Catalyst Systems:

Ligand Class Specific Ligand Pre-catalyst Recommendation Why it works
Dialkylbiaryl phosphines RuPhos or BrettPhos RuPhos-Pd-G4 Excellent for secondary amines; steric bulk prevents bis-arylation.
Xantphos-type Xantphos Pd(OAc)₂ + Xantphos Wide bite angle favors reductive elimination of the mono-product.

| Ylide-functionalized | mesYPhos | Pd(OAc)₂ + mesYPhos | Rigid backbone prevents double addition on small amines. |

Experimental Workflow (Buchwald-Hartwig):

  • Inert Atmosphere: Flame-dry glassware; cycle Argon/Vacuum 3x.

  • Stoichiometry: Use 1.5 – 2.0 equivalents of Piperazine. (Unlike SnAr, massive excess is rarely needed with good ligands).

  • Base Selection:

    • Standard: NaOtBu (Sodium tert-butoxide).

    • Sensitive Groups: Cs₂CO₃ (Cesium Carbonate) in Dioxane.

  • Reaction:

    • Add Pd-Precatalyst (1–2 mol%).

    • Add Aryl Halide (1.0 equiv).

    • Add Piperazine (1.5 equiv).[4]

    • Heat to 80–100°C.[5]

  • Monitoring: Stop the reaction immediately upon consumption of Aryl Halide. Do not "cook" the reaction overnight; prolonged heating after conversion promotes transamidation or dimer formation.

Module 3: The "Nuclear Option" (Protecting Groups)

Best for: Late-stage functionalization, very expensive aryl halides, or when purification is difficult.

If you cannot tolerate any dimer formation, you must block the second amine site chemically.

Protocol C: The N-Boc Strategy
  • Reagent: Use

    
    -Boc-piperazine  (commercially available) instead of piperazine.
    
  • Coupling: Perform the SnAr or Buchwald-Hartwig coupling as usual.

    • Result: 100% Selectivity for the mono-N-aryl-N'-Boc-piperazine.

  • Deprotection:

    • Dissolve crude in DCM.

    • Add TFA (Trifluoroacetic acid) or HCl/Dioxane (4M).

    • Stir 1 hr at RT.

    • Basify and extract.[1][2][3]

Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition and where each control method intervenes.

PiperazineArylation cluster_0 Control Strategies Piperazine Piperazine (Starting Material) rxn1 Reaction k1 (Fast) Piperazine->rxn1 ArX Aryl Halide (Ar-X) ArX->rxn1 rxn2 Reaction k2 (Competitive) ArX->rxn2 Excess Ar-X Mono N-Aryl Piperazine (Desired Product) Mono->rxn2 Product acts as Nucleophile Dimer N,N'-Diaryl Piperazine (Impurity) rxn1->Mono Major Path rxn2->Dimer Unwanted Side Rxn Strat1 Strategy A (SnAr): High Excess Piperazine (Dilutes Ar-X) Strat1->rxn1 Strat2 Strategy B (Catalysis): Bulky Ligands (Blocks k2 steric path) Strat2->rxn2 Inhibits Strat3 Strategy C (Protection): N-Boc Group (Chemically blocks k2) Strat3->Mono Prevents Step 2

Figure 1: Kinetic pathway of piperazine arylation showing intervention points for minimizing dimer formation.

Troubleshooting & FAQs

Q1: I already ran the reaction and have a mixture of Mono and Dimer. How do I purify it?

A: You can exploit the basicity difference (pKa).

  • The Chemistry: Piperazine is dibasic (pKa ~9.8, 5.6).

    
    -Arylpiperazine is monobasic (pKa ~8–9, depending on Ar). The Dimer is significantly less basic or non-basic (if Ar is electron-withdrawing).
    
  • The Workup:

    • Dissolve the crude mixture in Ethyl Acetate .

    • Extract with weak acid (e.g., 10% Acetic Acid or pH 4-5 buffer).

    • Result: The Piperazine and Mono-product go into the water. The Dimer (less basic) often stays in the organic layer.

    • Separate layers. Basify the aqueous layer (pH > 10) with NaOH.

    • Extract the aqueous layer with DCM to recover the Mono-product.

Q2: Why is my Buchwald reaction stalling at 60% conversion?

A: This is often due to Catalyst Poisoning by the piperazine itself. Secondary diamines can chelate Pd, shutting down the cycle.

  • Fix: Increase the temperature to 100°C to promote ligand dissociation/exchange, or switch to a precatalyst (like Pd-RuPhos-G4 ) rather than mixing Pd(OAc)₂ + Ligand in situ.

Q3: Can I use the "Inverse Addition" method for Buchwald couplings?

A: Generally, No. In Pd-catalysis, the rate-determining step is often oxidative addition or transmetallation, not the nucleophilic attack. Simply dripping the halide slowly won't help if the catalyst prefers binding to the product. You must rely on Ligand Selection (Protocol B) for Pd-couplings.

References

  • Maiti, D., et al. (2008). "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Journal of Organic Chemistry.

  • Buchwald, S. L., et al. (2011). "Selective Palladium-Catalyzed Arylation of Ammonia and Amines." Journal of the American Chemical Society.

  • BenchChem Technical Division. (2025). "Optimizing reaction conditions for N-arylation of piperazine." BenchChem Troubleshooting Guides.

  • Xie, X., et al. (2011).[6] "Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates." Synlett.

Sources

Technical Support Center: Overcoming Steric Hindrance in 7-Substituted Benzofuran Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling. The 7-position of the benzofuran core presents a unique and notoriously difficult microenvironment for palladium-catalyzed cross-coupling. Because the 7-position is directly adjacent to the oxygen atom of the furan ring, it suffers from a dual penalty: strict steric hindrance from the bicyclic framework and electronic repulsion from the oxygen's lone pairs.

While the bromine atom at the 7-position serves as an excellent leaving group for accessing a wide range of biologically active derivatives[1], researchers frequently encounter stalled reactions, catalyst deactivation, and high rates of protodeboronation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your couplings succeed.

Part 1: Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling of 7-bromobenzofuran with an arylboronic acid stalls at 30% conversion. I see a lot of debrominated benzofuran and protodeboronated arylboronic acid. How do I fix this? Cause: This is a classic symptom of a transmetallation bottleneck. The steric bulk at the 7-position slows down the transmetallation step. When transmetallation is slow, the arylboronic acid lingers in the basic, aqueous environment and undergoes competing protodeboronation. Solution: You must accelerate both oxidative addition and transmetallation. Switch from standard ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 to a bulky, electron-rich precatalyst like XPhos Pd G3 or SPhos Pd G2[2]. The dicyclohexylphosphino group increases electron density at the palladium center, facilitating oxidative addition into the hindered C-Br bond. Simultaneously, the massive biaryl framework enforces a highly active monoligated 

state that accelerates transmetallation. Standard optimized conditions should employ a Dioxane/Water mixture (4:1) at 90 °C.

Q2: I am trying to perform a Buchwald-Hartwig amination on 7-bromobenzofuran using a secondary amine, but my catalyst is "blacking out" (precipitating Pd black) within 30 minutes. Cause: Catalyst precipitation indicates that the active


 species is degrading before the catalytic cycle can complete. Secondary amines combined with the 7-position of benzofuran create extreme steric crowding, making reductive elimination the rate-limiting step. If the intermediate complex lingers too long without eliminating the product, the catalyst decomposes.
Solution:  Utilize RuPhos or BrettPhos ligands. RuPhos is specifically designed to handle the steric demands of secondary amines. Its large physical size forces the amine and the benzofuran moiety together, lowering the activation energy required for reductive elimination. Additionally, switch to a weaker, less nucleophilic base like 

if

is causing side reactions, and ensure strict anaerobic conditions.

Q3: Can I use 7-chlorobenzofuran instead of 7-bromobenzofuran to save costs on starting materials? Cause: While 7-chlorobenzofuran is cheaper, the C-Cl bond is significantly stronger (~96 kcal/mol) than the C-Br bond (~81 kcal/mol). The efficiency of metal-catalyzed cross-coupling is strictly determined by the relative reactivity of these carbon-halogen bonds[3]. When you combine the strong C-Cl bond with the steric hindrance of the 7-position, oxidative addition becomes nearly impossible under standard conditions. Solution: 7-Bromobenzofuran is the optimal "Goldilocks" electrophile, balancing reactivity and bench stability[1]. If you must use the chloro-derivative, you are forced to use highly active ligands (like XPhos) at elevated temperatures (100–110 °C) with extended reaction times.

Part 2: Ligand Selection Matrix for 7-Substituted Benzofurans

To simplify your optimization process, consult the following quantitative data table summarizing the best ligand choices based on the specific cross-coupling reaction.

Reaction TypeSubstrateRecommended PrecatalystBase & SolventExpected Yield RangeMechanistic Advantage
Suzuki-Miyaura 7-BromobenzofuranXPhos Pd G3

, Dioxane/

75–90%Monoligated Pd(0) accelerates oxidative addition; bulk drives reductive elimination.
Suzuki-Miyaura 7-ChlorobenzofuranSPhos Pd G2

, Toluene/

50–70%High electron density overcomes the strong C-Cl bond activation barrier[2].
Buchwald-Hartwig (Primary Amine)7-BromobenzofuranBrettPhos Pd G3

, Toluene
70–85%Prevents bis-ligation; strict steric control prevents

-hydride elimination.
Buchwald-Hartwig (Secondary Amine)7-BromobenzofuranRuPhos Pd G3

, Dioxane
65–80%Accommodates extreme steric bulk of secondary amines during C-N bond formation.

Part 3: Mechanistic Workflow

The following diagram illustrates the catalytic cycle of a palladium-catalyzed cross-coupling, specifically highlighting where steric hindrance impacts the pathway and how bulky ligands (like XPhos) overcome these barriers.

G Pre Pd(II) Precatalyst (e.g., XPhos Pd G3) Pd0 Active Pd(0)L Monoligated, Electron-Rich Pre->Pd0 Base Activation OA Oxidative Addition (Overcomes C-Br Steric Clash) Pd0->OA + 7-Bromobenzofuran TM Transmetallation (Accelerated by Base/Water) OA->TM + Boronic Acid + Base RE Reductive Elimination (Ligand Bulk Forces Release) TM->RE Intermediate Complex RE->Pd0 Catalyst Regeneration Prod 7-Substituted Benzofuran Product RE->Prod Product Release

Catalytic cycle of Pd-catalyzed cross-coupling highlighting steric relief via bulky ligands.

Part 4: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of 7-Bromobenzofuran

This protocol is designed as a self-validating system. The inclusion of specific visual cues and analytical checkpoints ensures that you can diagnose failures in real-time.

Reagents:

  • 7-Bromobenzofuran (1.0 equiv)

  • Arylboronic acid (1.5 equiv) - Excess compensates for minor protodeboronation.

  • 
     (3.0 equiv) - Provides optimal basicity without degrading the benzofuran core.
    
  • XPhos Pd G3 (2–5 mol%)

  • 1,4-Dioxane /

    
     (4:1 ratio, 0.2 M)
    

Step-by-Step Methodology:

  • Solid Reagent Loading: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromobenzofuran, arylboronic acid, and

    
    .
    
  • Catalyst Addition: Add the XPhos Pd G3 precatalyst.

    • Causality Note: G3 precatalysts generate the active

      
       species rapidly at room temperature via base-mediated activation, preventing early-stage catalyst death that occurs when relying on thermal reduction.
      
  • Degassing (Critical Step): Add the 1,4-Dioxane and

    
    . Immediately seal the flask with a rubber septum and sparge the biphasic mixture with Argon gas for at least 15 minutes using a submerged needle.
    
    • Causality Note: Oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos) to inactive phosphine oxides. Failure to degas will result in zero conversion.

  • Reaction Execution: Replace the sparging needle with an Argon balloon. Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) to ensure the biphasic mixture is fully emulsified[4].

  • In-Process Validation: After 2 hours, briefly stop stirring.

    • Visual Check: The solution should be yellow/orange. If the solution is completely black with a fine precipitate (Pd black), the catalyst has died.

    • Analytical Check: Take a 10 µL aliquot, dilute in EtOAc, and run a TLC/LC-MS. The 7-bromobenzofuran peak should be nearly consumed.

  • Workup & Isolation: Once complete (typically 4–6 hours), cool the reaction to room temperature. Dilute with EtOAc and wash with brine (2x) to remove the phosphate salts and Dioxane. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient) to yield the pure 7-substituted benzofuran.

References[1] Vulcanchem. "7-Bromobenzofuran - 104155-12-6".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJdaQ3UgehDa3S6MtMK3KVy__1Om_R2ogwxBSB2T4fqfW84JBejGBNrb7F49DkbtM2ne4I5NVJ-u6xJgyn4Zd7FUsOIVwKYJqYtMnJyeSPOHT-xnY4gze8pA72mFaMvwAzulxzoCMi[4] Benchchem. "7-Bromo-6-chloro-1-benzofuran | 1427404-45-2".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8wCI9JK24H_AHZCqsdELthTEvcjhriBaDOMXtL_wJ9NF1T_4lPB8C-4kkluAjIKMzL6fWbAyPtg4hl5tyHRSaWynQpw6IWNHE1StBbn9-9u4I1I_SqDvDrutDSNzU0b794lY0HQ==[3] Ambeed. "1692-15-5 | Pyridine-4-boronic acid".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtoXo-VCJws2wMdcQHI-cKqzqjPsxHVpg9X9us6yJPFqctdaiYhnwDd22le4m18rrZJjk7iwbWUydGpoFdqfMcZkJ64Y3oH5_-OsbqVApiKE18W575_shPZu_REBtKR1o2oxG64VLZhx3r8b1bBhh4IYwKYeNYfQ==[2] Google Patents. "WO2015112441A1 - Metallo-beta-lactamase inhibitors".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_g9DK7byJuQkuBK_UzCcWm6sAoQCp0u9yX_tzGFcpsn7SyR4SE24jFEqYlXh9NOWQdRT3oNrHKD7OBz7YztXlfjUpl5S2QqCARURDtYJNziSON3uPqwPwH_YAFHQRsqxBnx8LX9Kc6QGorXIMWw==

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of 1-(7-Benzofuranyl)piperazine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, forensic toxicologists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary

The emergence of novel psychoactive substances (NPS) necessitates robust, self-validating analytical frameworks to distinguish structurally similar compounds. 1-(7-Benzofuranyl)piperazine (7-BFP) is an arylpiperazine derivative that shares structural homologies with widespread designer drugs like 1-Benzylpiperazine (BZP) and 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) .

This guide objectively compares the mass spectrometry (MS) fragmentation patterns of 7-BFP against BZP and TFMPP. By leveraging orthogonal techniques—Gas Chromatography-Electron Impact MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS)—we establish a self-validating methodology that relies on fundamental thermodynamic principles and specific neutral losses to ensure unambiguous structural elucidation[1].

Mechanistic Causality: The Chemistry of Piperazine Fragmentation

To accurately identify piperazine derivatives, one must understand the causality behind their fragmentation. The dissociation pathways are strictly governed by the bond dissociation energies and the stability of the resulting carbocations or radical cations[2].

The Benzylpiperazine Pathway (e.g., BZP)

In benzylpiperazines, the aliphatic carbon connecting the aromatic ring to the piperazine nitrogen creates a highly labile C–N bond. Under Collision-Induced Dissociation (CID) in LC-MS/MS, or 70 eV electron impact in GC-MS, this bond cleaves preferentially. The driving force is the formation of the highly stable, resonance-stabilized benzyl (or tropylium) cation (


 91). Consequently, the entire piperazine ring is expelled, resulting in a characteristic neutral loss of 86 Da [2].
The Arylpiperazine Pathway (e.g., 7-BFP & TFMPP)

In arylpiperazines like 7-BFP and TFMPP, the piperazine nitrogen is directly bonded to the aromatic system (benzofuran or phenyl ring). This direct N-aryl bond possesses partial double-bond character due to the delocalization of the nitrogen's lone pair into the aromatic


-system. Because this bond is thermodynamically resilient, CID energy is redirected into the aliphatic piperazine ring itself.

Instead of losing the intact ring, the piperazine undergoes a retro-aldol-like homolytic cleavage. This manifests as a highly diagnostic neutral loss of 43 Da (


), leaving an aziridine-like fragment attached to the aryl core[3]. For 7-BFP, this pathway is the primary diagnostic marker distinguishing it from benzyl-type isomers.

Comparative Analytical Performance

The quantitative data below summarizes the distinct fragmentation profiles of 7-BFP compared to its alternatives. These tables serve as a quick-reference guide for MRM (Multiple Reaction Monitoring) method development and full-scan library matching.

Table 1: LC-ESI-MS/MS (CID) Fragmentation Profiles

Data represents protonated precursor ions


 analyzed in positive ESI mode.
CompoundPrecursor Ion

Primary Product Ion (

)
Secondary Product Ion (

)
Diagnostic Neutral Loss
1-(7-Benzofuranyl)piperazine (7-BFP) 203.1160.1118.0-43 Da (

)
1-Benzylpiperazine (BZP) 177.191.165.0-86 Da (Piperazine)
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 231.1188.1145.0-43 Da (

)
Table 2: GC-EI-MS (70 eV) Major Fragment Ions (Underivatized)

Data represents radical molecular ions


 generated via hard ionization.
CompoundMolecular Ion (

)
Base Peak (

)
Key Structural Fragments (

)
7-BFP 202160118, 56, 44
BZP 17691134, 56, 44
TFMPP 230188145, 56, 44

Visualizing Fragmentation and Workflows

Pathway M 7-BFP Precursor [M+H]+ m/z 203 A Ring Cleavage (-43 Da) m/z 160 (Diagnostic for Arylpiperazines) M->A Primary CID Pathway B Loss of Piperazine (-85 Da) m/z 118 (Benzofuranyl Cation) M->B Secondary Cleavage C Loss of NH3 (-17 Da) m/z 186 M->C Minor Pathway

Figure 1: LC-ESI-MS/MS CID fragmentation pathways for 1-(7-benzofuranyl)piperazine (7-BFP).

Workflow S1 Sample Alkalization (pH 10, 1M NaOH) S2 Liquid-Liquid Extraction (Ethyl Acetate) S1->S2 Split Sample Split S2->Split LC Reconstitution in Mobile Phase (0.1% FA) Split->LC GC Derivatization (TFAA, 60°C, 20 min) Split->GC LCA LC-ESI-MS/MS Analysis (MRM Mode) LC->LCA GCA GC-EI-MS Analysis (70 eV Full Scan) GC->GCA

Figure 2: Orthogonal sample preparation and analysis workflow for piperazine derivatives.

Self-Validating Experimental Protocols

A self-validating analytical system requires orthogonal confirmation to eliminate false positives caused by isobaric interferences. By running both an underivatized LC-MS/MS analysis (targeting specific neutral losses) and a derivatized GC-MS analysis (confirming the presence of the secondary amine), the protocol intrinsically verifies its own results[1].

Protocol A: LC-ESI-MS/MS Workflow (Intact Precursor Analysis)

This method is designed to gently ionize the intact molecule and selectively fragment it using optimized collision energies.

  • Sample Preparation: Alkalize 100 µL of the sample with 1 M NaOH to pH 10. Causality: Piperazines are basic (

    
    ); alkalization neutralizes the amine, driving the analyte into the organic phase during extraction[2].
    
  • Extraction: Add 500 µL of cold ethyl acetate. Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes. Transfer the organic layer and evaporate to dryness under a gentle nitrogen stream.

  • Reconstitution & Chromatography: Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Causality: Formic acid acts as an essential proton source, ensuring robust

    
     ionization in the ESI source. Inject 2 µL onto a C18 reversed-phase column (50 × 2.1 mm, 1.7 µm) using a gradient elution with Acetonitrile.
    
  • MS/MS Parameters: Operate in Positive ESI mode. Set capillary voltage to 3.5 kV. Optimize collision energy (CE): apply ~15–20 eV for the arylpiperazine -43 Da transition (7-BFP, TFMPP) and ~10–15 eV for the benzylpiperazine -86 Da transition (BZP)[3].

Protocol B: GC-EI-MS Workflow with Perfluoroacylation

Direct GC-MS of underivatized piperazines often yields poor peak shapes (tailing) due to interactions between the secondary amine and active silanol groups on the column. Derivatization is a critical self-validating step that confirms the presence of the secondary amine[4].

  • Derivatization: To the dried sample extract, add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of ethyl acetate. Incubate at 60°C for 20 minutes. Causality: TFAA converts the secondary amine of the piperazine ring to a trifluoroacetyl derivative, eliminating hydrogen bonding, increasing volatility, and improving thermal stability[4].

  • Preparation for Injection: Evaporate excess TFAA under nitrogen (to protect the MS filament from residual acid) and reconstitute the residue in 100 µL of hexane.

  • GC-MS Analysis: Inject 1 µL in splitless mode onto a 5% phenyl / 95% dimethylpolysiloxane capillary column. Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min. Scan the mass spectrometer from

    
     40 to 400 at 70 eV electron impact.
    

References

  • Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. PubMed (nih.gov).
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC (nih.gov).
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar.
  • Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. ResearchGate.

Sources

Comparison of 1-(7-benzofuranyl)piperazine vs 1-(1-naphthyl)piperazine affinity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Affinity Guide: 1-(7-Benzofuranyl)piperazine vs. 1-(1-Naphthyl)piperazine in 5-HT Receptor Targeting

Arylpiperazines represent one of the most versatile and widely utilized pharmacophores in neuropharmacology, particularly for targeting the serotonin (5-HT) receptor family. The substitution pattern on the aryl ring fundamentally dictates the ligand's affinity, selectivity, and functional efficacy. This guide provides an in-depth comparative analysis of two critical arylpiperazine scaffolds: 1-(1-naphthyl)piperazine (1-NP) and 1-(7-benzofuranyl)piperazine (7-BFP) .

Structural Causality: The Basis of Selectivity

The pharmacological divergence between 1-NP and 7-BFP is rooted in the physicochemical properties of their respective aryl ring systems.

  • 1-(1-Naphthyl)piperazine (1-NP): The naphthyl ring is a bulky, strictly hydrocarbon, highly lipophilic system. Because the orthosteric binding pockets of 5-HT receptors are highly conserved and rich in aromatic residues (e.g., Tryptophan and Phenylalanine), 1-NP anchors deeply via strong hydrophobic and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     stacking interactions. This lack of electronic constraint allows 1-NP to bind promiscuously across multiple subtypes, rendering it a high-affinity but non-selective  ligand[1].
    
  • 1-(7-Benzofuranyl)piperazine (7-BFP): The substitution of a naphthyl group with a benzofuran ring introduces an oxygen heteroatom. This oxygen acts as a weak hydrogen bond acceptor and fundamentally alters the electron density and dipole moment of the aromatic system. This subtle electronic shift, combined with the distinct geometry of the five-membered furan ring, imposes strict steric and electronic constraints. Consequently, 7-BFP is prevented from binding promiscuously, transforming the scaffold into a highly selective template—most notably acting as a potent antagonist at postsynaptic 5-HT1A receptors[2][3].

Binding Affinity & Selectivity Profiles

The quantitative binding data highlights the stark contrast between the promiscuity of 1-NP and the selectivity of the 7-BFP scaffold.

Table 1: Comparative Binding Affinities at Major 5-HT Receptor Subtypes

Ligand Scaffold5-HT1A Affinity5-HT2A Affinity5-HT2C Affinity5-HT6 AffinityPrimary Functional Role
1-NP IC

= 6 nM
IC

= 1 nM
High AffinityK

= 120 nM
Non-selective Antagonist / Partial Agonist
7-BFP pK

= 8.10 – 9.35 (K


0.4 – 8 nM)
Low AffinityLow Affinity*MinimalSelective 5-HT1A Antagonist

*Note: While the unsubstituted 7-BFP scaffold is highly selective for 5-HT1A, specific trifluoromethyl-substituted derivatives of this scaffold (such as CPD-1) shift the selectivity entirely, acting as potent full agonists at the 5-HT2C receptor (K




2 nM)[4][5].

Mechanistic Pathways & Pharmacological Logic

The following diagram illustrates the divergent receptor targeting and downstream effector modulation driven by these two scaffolds.

G L1 1-(1-Naphthyl)piperazine (Non-Selective) R1A 5-HT1A Receptor (Gi/o-coupled) L1->R1A IC50 ~6nM R2A 5-HT2A/2C Receptors (Gq-coupled) L1->R2A IC50 ~1nM R6 5-HT6 Receptor (Gs-coupled) L1->R6 Ki ~120nM L2 1-(7-Benzofuranyl)piperazine (Selective Scaffold) L2->R1A pKi >8.1 L2->R2A Agonist (Derivatives) AC_Inh Adenylyl Cyclase (Inhibition) R1A->AC_Inh Gi/o Alpha PLC_Act Phospholipase C (Activation) R2A->PLC_Act Gq Alpha AC_Act Adenylyl Cyclase (Activation) R6->AC_Act Gs Alpha

Pharmacological targeting and effector modulation by 1-NP and 7-BFP scaffolds.

Self-Validating Experimental Protocols

To accurately characterize the affinity and functional efficacy of these piperazine derivatives, researchers must employ robust, self-validating assay systems.

Protocol A: Radioligand Displacement Binding Assay (Affinity Determination)

Objective: Determine the K


 values of 1-NP and 7-BFP at 5-HT1A and 5-HT2A receptors.
Self-Validation Mechanism:  The assay mandates the inclusion of a concurrent reference standard ( for 5-HT1A, Ketanserin for 5-HT2A) on every plate. The system is self-validating because the calculated K

of the reference must fall within 0.5 log units of its established historical mean. Deviations indicate receptor degradation or radioligand depletion, automatically invalidating the run[3].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat cortical membranes (for native receptors) or utilize CHO-K1 cells stably expressing human 5-HT subtypes. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) to maintain physiological ionization of the piperazine nitrogen.

  • Incubation: Mix 50 µg of membrane protein with

    
    H-8-OH-DPAT (0.5 nM) for 5-HT1A assays. Add the test compound (1-NP or 7-BFP) in a 10-point concentration gradient (
    
    
    
    to
    
    
    M).
  • Non-Specific Binding (NSB): Define NSB using 10 µM unlabelled serotonin. Causality: This saturates all orthosteric sites, ensuring the remaining radioactive signal is purely background noise.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: Glass fiber filters carry a negative charge and will non-specifically bind positively charged piperazines. PEI coats the filters with a positive charge, repelling the ligand and drastically improving the signal-to-noise ratio.

  • Data Analysis: Calculate the IC

    
     using non-linear regression. Convert to K
    
    
    
    using the Cheng-Prusoff equation. Causality: IC
    
    
    is relative to the specific radioligand concentration used; converting to K
    
    
    normalizes the data, yielding an absolute affinity constant.
Protocol B: Functional cAMP Accumulation Assay (Efficacy Determination)

Objective: Differentiate between the agonist and antagonist properties of the ligands at the G


-coupled 5-HT1A receptor.
Self-Validation Mechanism:  The assay calculates a Z'-factor based on the dynamic range between the maximum and minimum cAMP signals. A Z'-factor 

proves the assay has sufficient statistical robustness to distinguish partial agonism from full antagonism.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells expressing 5-HT1A at 10,000 cells/well in a 384-well microplate.

  • Stimulation: Add 10 µM Forskolin concurrently with varying concentrations of the test compound. Causality: Because 5-HT1A activation inhibits adenylyl cyclase, basal cAMP in resting cells is too low to detect a reliable decrease. Forskolin directly activates adenylyl cyclase to artificially raise the cAMP "ceiling," allowing the G

    
    -mediated inhibitory signal to be measured as a quantifiable drop.
    
  • Lysis & Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents. Incubate for 1 hour at room temperature.

  • Reading & Interpretation: Read the TR-FRET signal. If 7-BFP reverses a 5-HT-induced cAMP decrease, it is confirmed as an antagonist. If 1-NP independently decreases the Forskolin-stimulated cAMP levels, it exhibits intrinsic agonist efficacy.

References

  • Cohen, M. L., & Wittenauer, L. A. (1985). Relationship between serotonin and tryptamine receptors in the rat stomach fundus. Journal of Pharmacology and Experimental Therapeutics, 233(1), 75-79.

  • Peglion, J. L., et al. (1995). Characterization of potent and selective antagonists at postsynaptic 5-HT1A receptors in a series of N4-substituted arylpiperazines. Journal of Medicinal Chemistry, 38(20), 4044-4055.

  • Lee, M., et al. (2005). 1-(1-Naphthyl)piperazine as a novel template for 5-HT6 serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 15(6), 1707-1711.

  • Rodriguez, M. M., et al. (2017). Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive-Compulsive Disorder. Frontiers in Psychiatry, 8, 89.

Sources

A Researcher's Guide to Validating 5-HT1A Selectivity of 7-Benzofuranyl Derivatives Against 5-HT2A

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Serotonin Receptor Selectivity in Neurotherapeutics

The serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 14 distinct receptor subtypes, represents a cornerstone of modern neuropsychopharmacology.[1][2][3] Among these, the 5-HT1A and 5-HT2A receptors are particularly prominent targets for therapeutic intervention in a range of central nervous system (CNS) disorders.[4][5][6] While both are integral to mood, cognition, and behavior, they often mediate opposing or distinct physiological effects.[7][8]

The 5-HT1A receptor, a Gi/o-coupled receptor, is a well-established target for anxiolytic, antidepressant, and antipsychotic medications.[1][2][9] Its activation generally leads to neuronal hyperpolarization and a reduction in firing rate, contributing to its therapeutic effects.[1][10] Stimulation of 5-HT1A receptors has also been implicated in promoting neurogenesis, which could offer novel therapeutic avenues for neurodegenerative diseases.[11]

Conversely, the 5-HT2A receptor, a Gq-coupled receptor, is known for its role in hallucinogenic effects and its involvement in psychosis and the negative symptoms of schizophrenia.[12][13] Antagonism of the 5-HT2A receptor is a key mechanism of action for several atypical antipsychotic drugs.[5][14]

Given these divergent functions, the development of ligands with high selectivity for the 5-HT1A receptor over the 5-HT2A receptor is a paramount objective in drug discovery. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the 5-HT1A selectivity of novel compounds, with a specific focus on the promising class of 7-benzofuranyl derivatives.

The Significance of 7-Benzofuranyl Derivatives

The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing affinity for various CNS targets. Several studies have highlighted the potential of benzofuran derivatives as ligands for both the 5-HT1A receptor and the serotonin transporter (SERT), making them attractive candidates for the development of novel antidepressants and anxiolytics.[15][16] The validation of their selectivity profile is, therefore, a critical step in their preclinical development.

A Multi-tiered Approach to Validating Selectivity

A robust assessment of receptor selectivity requires a combination of in vitro and in vivo methodologies. This guide outlines a logical progression of experiments, from initial binding affinity determination to functional characterization and, finally, in vivo validation of the desired pharmacological effect.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation A Radioligand Binding Assays (5-HT1A & 5-HT2A) B Functional Assays (cAMP & Calcium Flux) A->B Determine Affinity (Ki) C Behavioral Models (e.g., Elevated Plus Maze, Forced Swim Test) B->C Establish Potency (EC50/IC50) D Receptor Occupancy Studies (PET/SPECT) C->D Confirm Functional Selectivity

Figure 1: A tiered workflow for validating 5-HT1A selectivity.

I. In Vitro Characterization: The Foundation of Selectivity Profiling

The initial assessment of a compound's selectivity begins with in vitro assays that directly measure its interaction with the target receptors.

A. Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the receptor of interest.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Utilize cell lines stably expressing either the human 5-HT1A or 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[17][18]

    • Culture cells to an appropriate density and harvest.

    • Prepare cell membranes through homogenization and centrifugation.

  • Assay Conditions:

    • For 5-HT1A:

      • Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).[19]

      • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., serotonin or WAY-100635).

    • For 5-HT2A:

      • Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist).[19]

      • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., spiperone).

  • Incubation and Detection:

    • Incubate the cell membranes with the radioligand and varying concentrations of the 7-benzofuranyl derivative.

    • After reaching equilibrium, separate the bound and free radioligand via rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Generate competition curves by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand for the receptor.

Data Presentation: Comparative Binding Affinities

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)Selectivity Ratio (Ki 5-HT2A / Ki 5-HT1A)
7-Benzofuranyl Derivative 1 1.2250208
7-Benzofuranyl Derivative 2 5.8>1000>172
Reference 5-HT1A Agonist 0.9500556
Reference 5-HT2A Antagonist 8502.50.003

Note: Data are hypothetical and for illustrative purposes.

A high selectivity ratio indicates a strong preference for the 5-HT1A receptor.

G cluster_0 Binding Assay Workflow A Incubate Membranes with Radioligand & Test Compound B Separate Bound & Free Ligand (Filtration) A->B C Quantify Bound Radioactivity (Scintillation Counting) B->C D Calculate Ki & Selectivity Ratio C->D

Figure 2: Workflow for a competitive radioligand binding assay.

B. Functional Assays: Assessing Efficacy and Potency

While binding assays reveal affinity, functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist at the receptor, and for quantifying its potency (EC50 or IC50). Due to the different G-protein coupling of 5-HT1A and 5-HT2A receptors, distinct functional assays are employed.

5-HT1A Receptor (Gi/o-coupled): cAMP Inhibition Assay

Experimental Protocol: cAMP Assay

  • Cell Culture: Use cells co-expressing the 5-HT1A receptor and a system to stimulate cAMP production (e.g., forskolin).

  • Compound Treatment: Treat the cells with varying concentrations of the 7-benzofuranyl derivative in the presence of a cAMP-stimulating agent.

  • Data Analysis: Plot the percentage of inhibition of stimulated cAMP levels against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

5-HT2A Receptor (Gq-coupled): Calcium Flux Assay

Activation of the Gq-coupled 5-HT2A receptor stimulates phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[12][13][22]

Experimental Protocol: Calcium Flux Assay

  • Cell Culture and Dye Loading: Culture cells expressing the 5-HT2A receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13][23]

  • Compound Addition: Add varying concentrations of the 7-benzofuranyl derivative to the cells.

  • Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorescence plate reader.[23]

  • Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50.

Data Presentation: Comparative Functional Potencies

Compound5-HT1A EC50 (nM) (cAMP Inhibition)5-HT2A EC50 (nM) (Calcium Flux)Functional Selectivity Ratio (EC50 5-HT2A / EC50 5-HT1A)
7-Benzofuranyl Derivative 1 2.5800320
7-Benzofuranyl Derivative 2 10.2>10,000>980
Reference 5-HT1A Agonist 1.81200667
Reference 5-HT2A Agonist >10,0005.1<0.0005

Note: Data are hypothetical and for illustrative purposes.

A high functional selectivity ratio confirms that the compound preferentially activates or blocks the 5-HT1A receptor at the cellular level.

G cluster_0 5-HT1A Signaling cluster_1 5-HT2A Signaling HT1A 5-HT1A Receptor G_i Gi/o Protein HT1A->G_i AC Adenylyl Cyclase G_i->AC cAMP ↓ cAMP AC->cAMP HT2A 5-HT2A Receptor G_q Gq Protein HT2A->G_q PLC Phospholipase C G_q->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca

Sources

Crystal Structure Analysis of 1-(7-benzofuranyl)piperazine Salts: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(7-benzofuranyl)piperazine is a critical pharmacophore and intermediate, most notably utilized in the synthesis of the antipsychotic agent Elopiprazole (DU 29894) .[1] Optimizing the solid-state form of this intermediate is decisive for process scalability, purification efficiency, and downstream coupling reactions.[1]

This guide provides a technical comparison of its salt forms, focusing on the Hydrochloride (HCl) salt—the industry standard—versus alternative anions (Fumarate, Succinate). It synthesizes patent data with crystallographic principles to offer a robust workflow for structural characterization.[1]

Comparative Analysis: Salt Form Performance

The selection of the counter-ion dictates the crystal lattice topology, directly influencing thermal stability and hygroscopicity. The following table compares the physicochemical profiles of the primary salt forms.

FeatureHydrochloride (HCl) Fumarate (1:1) Succinate (1:1)
Stoichiometry 1:1 (Monohydrochloride)1:1 or 2:11:1
Crystallinity High; distinct prisms/needlesModerate; often platesModerate to Low
Melting Point >200°C (Decomp.) ~160–180°C~140–160°C
Hygroscopicity Low to Moderate (stable <60% RH)Very Low (Non-hygroscopic)Moderate
Solubility (Aq) High (>50 mg/mL)ModerateHigh
Primary Use Process Intermediate (Purification)Drug Substance (Final Form)Solubility Enhancement
Expert Insight: Why HCl?

The HCl salt is the preferred intermediate form (as detailed in Patent CN105440026A) because the chloride ion acts as a strong hydrogen bond acceptor, locking the piperazine nitrogen (pKa ~9.8) into a rigid lattice. This high lattice energy facilitates the rejection of impurities (e.g., regioisomers like the 5-benzofuranyl analog) during recrystallization from Isopropanol/Water systems.

Structural Characterization Workflow

To ensure the integrity of the 1-(7-benzofuranyl)piperazine salt, a multi-modal approach is required. The workflow below outlines the critical path from synthesis to structural solution.

G Start Crude 1-(7-benzofuranyl)piperazine Base SaltForm Salt Formation (HCl / Fumaric Acid) Start->SaltForm Acid Addition Cryst Recrystallization (Solvent: i-PrOH/H2O) SaltForm->Cryst Supersaturation Screen Polymorph Screening (DSC / PXRD) Cryst->Screen Solid State ID Screen->Cryst Re-optimize Solvent SXRD Single Crystal XRD (Structure Solution) Screen->SXRD Single Crystal Isolation Data Lattice Parameters & Packing Analysis SXRD->Data Refinement

Figure 1: Workflow for the isolation and structural determination of benzofuranyl-piperazine salts.

Crystal Structure & Packing Interactions

Understanding the molecular arrangement explains the stability differences.

3.1 The Hydrochloride Motif

In the HCl salt structure, the protonated secondary amine of the piperazine ring forms a charge-assisted hydrogen bond with the chloride anion.

  • Interaction:

    
    
    
  • Geometry: The benzofuran ring is planar, while the piperazine ring adopts a classic chair conformation .

  • Packing: The benzofuran moieties typically engage in

    
     stacking  interactions (centroid-centroid distance ~3.5–3.8 Å), creating a "herringbone" or layered motif.[1][2] This stacking is the primary driver of the high melting point.
    
3.2 The Fumarate Motif

Fumarate salts often form hydrogen-bonded ribbons .[1][2] The carboxylic acid groups of the fumarate interact with the piperazine nitrogens.

  • Interaction:

    
    [1][2]
    
  • Advantage: This salt often incorporates water less readily (non-hygroscopic) because the H-bond network is saturated by the dicarboxylic acid, leaving no "open" sites for water coordination.

Experimental Protocols
Protocol A: Preparation of 1-(7-benzofuranyl)piperazine Hydrochloride

Based on industrial optimization for Elopiprazole intermediates.

  • Dissolution: Dissolve 10.0 g of crude 1-(7-benzofuranyl)piperazine free base in 100 mL of Ethyl Acetate at 45°C.

  • Acidification: Slowly add 1.1 equivalents of HCl (4M in Dioxane) dropwise over 30 minutes. Maintain temperature at 40–45°C to prevent rapid amorphous precipitation.[1]

  • Crystallization: Cool the slurry to 0–5°C over 2 hours.

  • Filtration: Filter the white crystalline solid and wash with cold Ethyl Acetate.

  • Recrystallization (Critical for SXRD): Dissolve the wet cake in boiling Isopropanol/Water (9:1 v/v) . Allow to cool slowly (1°C/min) to room temperature to grow diffraction-quality prisms.

Protocol B: Single Crystal X-Ray Diffraction (SXRD)
  • Mounting: Select a crystal with dimensions approx.[1]

    
     mm.[1] Mount on a glass fiber using perfluoropolyether oil.[1]
    
  • Data Collection: Collect data at 100 K (to reduce thermal motion of the piperazine ring) using Mo-K

    
     radiation (
    
    
    
    Å).
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Full-matrix least-squares on

    
     (SHELXL).
    
  • Check: Verify the position of the acidic proton on the piperazine nitrogen N4 to confirm salt formation vs. co-crystal.

Signaling & Interaction Logic

The pharmacological relevance of this structure lies in its binding affinity. The crystal structure mimics the "bioactive conformation."

Interactions cluster_0 Solid State Stabilization Drug 1-(7-benzofuranyl)piperazine (Cation) Receptor 5-HT1A Receptor (Binding Pocket) Drug->Receptor Aryl tail: Hydrophobic Pocket Piperazine N: Asp-116 Salt Bridge Anion Chloride Ion (Crystal Lattice) Drug->Anion N-H...Cl Charge Assist (Stabilizes Solid State)

Figure 2: Correlation between solid-state stabilization (anion interaction) and pharmacodynamic binding (receptor interaction).[1][3][4][5]

References
  • Elopiprazole Preparation Method. Patent CN105440026A.[1] Google Patents.[1] Retrieved from

  • Synthesis and biological evaluation of benzofuran piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 2023. Retrieved from [Link]

  • Piperazine Salts: Physicochemical Properties. National Center for Biotechnology Information (PubChem).[1] Retrieved from [Link]

  • Structural Characterization of Piperazine-Quinoline Derivatives. Preprints.org, 2025. Retrieved from [Link]

Sources

Reference Standards for 1-(7-Benzofuranyl)piperazine Quality Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the quality control and reference standard qualification framework for 1-(7-benzofuranyl)piperazine (CAS: 98224-26-1), a critical intermediate in the synthesis of antipsychotic agents like Elopiprazole .

Executive Summary

1-(7-Benzofuranyl)piperazine (1-7-BP) is a pharmacologically active scaffold used in drug development (e.g., Elopiprazole). Unlike its 5-isomer (a key intermediate for Vilazodone), the 7-isomer lacks a widely available compendial (USP/EP) reference standard. This absence forces researchers to rely on Certified Reference Materials (CRMs) or In-House Qualified Standards .

This guide objectively compares these sourcing strategies and provides a self-validating protocol to characterize 1-7-BP, ensuring data integrity in regulatory filings.

The Critical Isomer Distinction
  • Target: 1-(7-Benzofuranyl)piperazine (CAS: 98224-26-1) – Elopiprazole Intermediate.

  • Risk: Confusion with 1-(5-Benzofuranyl)piperazine (CAS: 206347-31-1) – Vilazodone Intermediate.

  • QC Implication: Analytical methods must demonstrate regio-selectivity to rule out isomeric contamination.

Comparative Analysis: Sourcing Reference Standards

When a Pharmacopeial (Compendial) standard is unavailable, the "Gold Standard" shifts to a fully characterized Primary Reference Standard.

FeatureOption A: ISO 17034 CRM Option B: In-House Primary Standard Option C: Reagent Grade Material
Definition Purchased from accredited vendor with traceability to SI units.Synthesized, purified, and characterized internally.[1][2][3][4]Sourced from chemical catalog (e.g., 95% purity).
Traceability High (NIST/BIPM traceable weights used).Medium (Dependent on internal metrology).None (Not intended for quantitation).
Assay Method Mass Balance & qNMR (Certified Value).Mass Balance (100% - Impurities).Area % only (Unreliable for potency).
Cost/Time High Cost / Instant Availability.Low Cost / High Labor (2-4 weeks).Low Cost / Instant.
Risk Profile Low (Guaranteed acceptance by FDA/EMA).Medium (Requires robust validation data).Critical (Rejected for GMP release testing).
Suitability Release testing, Stability studies.Routine QC, Method Validation.Early R&D screening only.

Verdict: For GMP release and late-stage development, Option B (In-House Primary) is the standard industry approach when Option A is unavailable, provided the Qualification Protocol (Section 3) is strictly followed.

The "Self-Validating" Qualification Protocol

To elevate a batch of 1-7-BP to "Reference Standard" status, you must establish Identity , Purity , and Potency using orthogonal methods.

Workflow Visualization

The following diagram illustrates the logical flow for qualifying the standard.

RS_Qualification Raw Crude 1-(7-benzofuranyl)piperazine Purify Recrystallization / Column Chrom. Raw->Purify Isolation Identity Identity Confirmation (NMR, MS, IR) Purify->Identity Structure Proof Purity Purity Assessment (HPLC + GC + KF) Identity->Purity Absence of Interference Purity->Purify If Purity < 99.0% Assay Potency Calculation (Mass Balance) Purity->Assay Quantitative Data Release Primary Reference Standard (CoA Generation) Assay->Release Validated Value

Figure 1: Decision tree for the qualification of a non-compendial reference standard.

Step 1: Structural Elucidation (Identity)[5]
  • 1H NMR (400 MHz, DMSO-d6): Confirm 7-substitution pattern. The 7-benzofuranyl protons will show a distinct coupling pattern compared to the 5-isomer.

    • Key Signal: Piperazine protons (broad singlets/multiplets at 2.8–3.2 ppm). Benzofuran aromatic protons (doublets/triplets in 6.7–7.8 ppm region).

  • Mass Spectrometry (LC-MS/MS):

    • Parent Ion:

      
       Da.
      
    • Fragmentation: Look for loss of piperazine ring.

Step 2: Purity Assessment (Chromatographic Purity)

You must use two orthogonal HPLC methods to ensure no impurity co-elutes with the main peak.

Method A: High pH Reverse Phase (Primary Release Method)

  • Rationale: Piperazines are basic.[5] High pH suppresses ionization, improving peak shape and retention without ion-pairing reagents.

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 min.

  • Detection: UV at 254 nm (Benzofuran absorption max).

Method B: Low pH HILIC (Orthogonal Check)

  • Rationale: Separates polar impurities that might elute in the void volume of RP-HPLC.

  • Column: Silica or Amide phase.

  • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.

Step 3: Potency Calculation (Mass Balance)

Do not assume 100% potency. Calculate the "As-Is" Assay using the Mass Balance Equation:



  • % Org. Imp: Total impurities from HPLC Method A (Area %).

  • % Water: Karl Fischer Titration (Method Ic).

  • % Res. Solvents: Headspace GC (for reaction solvents like Toluene/THF).

  • % Inorganic: Residue on Ignition (ROI), typically negligible for organic bases unless salt form.

Experimental Data: Impurity Profiling

Understanding the synthetic origin of 1-7-BP is crucial for defining the "Total Impurities" limit.

Synthetic Pathway & Impurity Origin

Common synthesis involves the Buchwald-Hartwig amination of 7-Bromobenzofuran with Piperazine .

Impurity_Pathway SM1 7-Bromobenzofuran (Starting Material) Cat Pd Catalyst / Base SM1->Cat Imp1 Impurity A: Unreacted 7-Bromobenzofuran (Lipophilic, Late Eluting) SM1->Imp1 Residual Imp3 Impurity C: Regioisomer (5-isomer) (If SM impure) SM1->Imp3 Isomeric SM Contamination SM2 Piperazine (Excess) SM2->Cat Product 1-(7-Benzofuranyl)piperazine (Target) Cat->Product Imp2 Impurity B: Bis(7-benzofuranyl)piperazine (Dimer - Over-reaction) Cat->Imp2 2:1 Reaction

Figure 2: Origin of potential impurities in the synthesis of 1-(7-benzofuranyl)piperazine.

Acceptance Criteria for Reference Standard

For a material to serve as a Primary Reference Standard, it should meet these specifications:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identification 1H NMR, IRConforms to structure
HPLC Purity Method A (High pH)≥ 99.0% (No single impurity > 0.5%)
Water Content KF≤ 1.0%
Residual Solvents GC-HS< ICH Q3C Limits
Assay (Mass Balance) Calculation98.0% – 102.0%

References

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. Link

  • European Medicines Agency (EMA). Guideline on the content of the dossier for chemical purity and microbiological quality. Link

  • Teasdale, A., et al.Guide to Impurity Profiling in Drug Substances. Wiley-Blackwell.
  • PubChem. Compound Summary: 1-(7-Benzofuranyl)piperazine (CAS 98224-26-1). National Library of Medicine. Link

  • FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Link

Sources

A Comparative Guide to the LC-MS Identification of 1-(7-benzofuranyl)piperazine Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolite Identification in Drug Discovery

In the landscape of modern drug development, understanding a compound's metabolic fate is not merely a regulatory checkbox; it is a cornerstone of building a comprehensive safety and efficacy profile. The molecule 1-(7-benzofuranyl)piperazine represents a scaffold of significant interest, combining the biologically active benzofuran nucleus with the versatile piperazine moiety, both of which are prevalent in numerous pharmaceuticals.[1][2][3] The journey of such a candidate compound through a biological system results in a series of metabolic transformations. Identifying these metabolites is paramount, as they can significantly influence the compound's pharmacokinetics, efficacy, and potential for toxicity. An active or reactive metabolite can define the success or failure of a promising drug candidate.

This guide provides an in-depth, technical comparison of methodologies for the identification of 1-(7-benzofuranyl)piperazine metabolites, with a primary focus on the unparalleled capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, present validated protocols, and compare LC-MS with alternative analytical platforms, offering researchers the insights needed to design robust and effective metabolite identification studies.

The Power of LC-MS: A Paradigm of Analytical Excellence

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for metabolite identification due to its exceptional sensitivity, selectivity, and structural elucidation capabilities. The synergy between the chromatographic separation of complex biological matrices (LC) and the precise mass analysis (MS) allows for the detection and tentative identification of low-abundance metabolites from a single experiment.[4][5] High-resolution mass spectrometry (HRMS), using platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent drug and its metabolites—a critical first step in structural characterization.[6]

Predicting the Metabolic Fate: A Mechanistic Approach

Before embarking on an analytical workflow, a predictive understanding of the metabolic pathways is essential. The structure of 1-(7-benzofuranyl)piperazine presents several likely sites for metabolic modification based on established biochemical transformations of similar scaffolds.

Common Metabolic Pathways:

  • Phase I Reactions (Functionalization):

    • Hydroxylation: The benzofuran ring is susceptible to aromatic hydroxylation, a common reaction catalyzed by Cytochrome P450 (CYP) enzymes.[7][8]

    • N-Dealkylation/N-Oxidation: The piperazine ring's nitrogen atoms are prime targets for oxidation or cleavage of alkyl groups, should they be present. For a secondary amine in the piperazine ring, N-oxidation is a common pathway.[9]

    • Benzofuran Ring Opening: Oxidative cleavage of the furan ring is a known metabolic pathway for benzofuran-containing compounds, often leading to the formation of more polar acid metabolites.[7][10]

  • Phase II Reactions (Conjugation):

    • Glucuronidation: Hydroxylated metabolites generated in Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), significantly increasing their water solubility and facilitating excretion.

The following diagram illustrates these potential biotransformations.

G Parent 1-(7-benzofuranyl)piperazine M1 Hydroxylated Metabolite (Benzofuran Ring) Parent->M1 Phase I: CYP450 Hydroxylation M2 Piperazine N-Oxide Parent->M2 Phase I: Oxidation M3 Ring-Opened Metabolite (Ethanoic Acid) Parent->M3 Phase I: Oxidative Cleavage M4 Glucuronide Conjugate M1->M4 Phase II: UGT Glucuronidation

Caption: Predicted metabolic pathways of 1-(7-benzofuranyl)piperazine.

A Validated Workflow for LC-MS Metabolite Identification

A robust experimental design is self-validating, incorporating controls and systematic steps to ensure data integrity. The workflow presented here is a proven approach for identifying metabolites from in vitro systems, such as human liver microsomes (HLMs), which contain a rich complement of drug-metabolizing enzymes.

G cluster_prep Sample Generation & Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation Incubation 1. In Vitro Incubation (Parent Drug + HLMs + NADPH) Quenching 2. Reaction Quenching (Acetonitrile) Incubation->Quenching Extraction 3. Protein Precipitation & Supernatant Collection Quenching->Extraction LC 4. LC Separation (Reversed-Phase C18) Extraction->LC MS 5. HRMS Detection (ESI+, Full Scan & DDA MS/MS) LC->MS Mining 6. Data Mining (Metabolite Prediction Software) MS->Mining Elucidation 7. Structural Elucidation (Fragmentation Analysis) Mining->Elucidation ID 8. Metabolite Identification Elucidation->ID

Caption: Experimental workflow for LC-MS based metabolite identification.

Detailed Experimental Protocol

1. In Vitro Incubation with Human Liver Microsomes (HLMs):

  • Rationale: HLMs are a cost-effective and widely used model containing a high concentration of Phase I (CYP450) and Phase II (UGT) enzymes.

  • Procedure:

    • Prepare a stock solution of 1-(7-benzofuranyl)piperazine in a minimal amount of organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-warm a mixture of phosphate buffer (pH 7.4) and the HLM preparation (e.g., 0.5 mg/mL final protein concentration) at 37°C.

    • Spike the parent compound into the HLM mixture to a final concentration of 1-10 µM.

    • Initiate the metabolic reaction by adding the enzyme cofactor NADPH (final concentration ~1 mM). Prepare a control incubation without NADPH to differentiate enzymatic from non-enzymatic degradation.

    • Incubate for a set time (e.g., 60 minutes) at 37°C in a shaking water bath.

2. Sample Preparation (Protein Precipitation):

  • Rationale: This step simultaneously stops the enzymatic reaction and removes proteins that would interfere with LC-MS analysis.

  • Procedure:

    • Quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. Liquid Chromatography (LC) Separation:

  • Rationale: A reversed-phase C18 column provides excellent retention and separation for moderately lipophilic compounds and their more polar metabolites. A gradient elution is necessary to resolve compounds with a wide range of polarities.

  • Parameters:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

4. High-Resolution Mass Spectrometry (HRMS) Detection:

  • Rationale: Electrospray Ionization (ESI) in positive mode is ideal, as the piperazine nitrogen is readily protonated. Data-Dependent Acquisition (DDA) allows for an initial full scan to detect all ions, followed by automatic triggering of MS/MS fragmentation scans on the most intense ions, providing structural data.

  • Parameters:

    • Ionization Mode: ESI Positive.

    • Acquisition Mode: Full Scan (m/z 100-1000) followed by Data-Dependent MS/MS on the top 5 most intense ions.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate informative fragment ions.

    • Resolution: >30,000 FWHM.

Data Interpretation: From Mass to Structure

Structural elucidation is a puzzle solved by analyzing mass shifts and fragmentation patterns.

  • Mass Shifts: The accurate mass difference between a potential metabolite and the parent drug indicates the type of biotransformation (e.g., +15.9949 Da for hydroxylation, +176.0321 Da for glucuronidation).

  • Fragmentation Analysis (MS/MS):

    • The fragmentation of the parent compound provides a reference fingerprint.

    • Piperazine Ring: Cleavage of the C-N bonds within the piperazine ring is a characteristic fragmentation pathway.[11]

    • Benzofuran Moiety: The benzofuran core can produce distinct fragments.

    • Metabolite fragmentation patterns will retain some characteristic fragments of the parent while showing mass shifts in fragments containing the modification site. For example, if hydroxylation occurs on the benzofuran ring, fragments containing that ring will be shifted by +16 Da, while fragments of the piperazine ring will remain unchanged.

Comparison of Analytical Platforms

While LC-HRMS is the premier tool for de novo metabolite identification, other techniques have specific applications in the broader drug metabolism workflow.

FeatureLC-HRMS (Q-TOF/Orbitrap)LC-MS/MS (Triple Quad)GC-MSLC-DAD
Primary Use Identification & QuantificationTargeted Quantification Volatile/Semi-Volatile AnalysisBasic Quantification
Sensitivity Very HighExcellent High (with derivatization)Low to Moderate
Selectivity ExcellentExcellent Good to ExcellentModerate
Structural Info Excellent (Accurate Mass, MS/MS) Good (Nominal Mass MS/MS)Good (EI Library Matching)Poor (UV Spectrum Only)
Throughput ModerateHighModerateHigh
Derivatization Not usually requiredNot usually requiredOften Required [12]Not required
Strengths Unknown screening, formula determinationRobustness, wide dynamic range for quantitation[5]Isomer separation, established libraries[13]Cost-effective, simple operation[4]
Limitations Lower dynamic range than QqQPoor for unknown screeningLimited to thermally stable compoundsLacks specificity for co-eluting peaks[14]

Causality in Platform Choice:

  • For discovery-phase metabolite identification , where the structures are unknown, the ability of LC-HRMS to provide accurate mass data is indispensable for proposing elemental compositions.

  • Once metabolites are identified and reference standards are synthesized, a Triple Quadrupole (LC-MS/MS) method is superior for high-throughput, routine quantification in pharmacokinetic studies due to its speed and wide linear dynamic range.

  • GC-MS is generally less suitable for this application because piperazine-containing compounds are not very volatile and would likely require a derivatization step, adding complexity to the workflow.[12][13]

  • LC-DAD is a legacy technique for this purpose. While useful for purity analysis of the parent drug, it lacks the sensitivity and specificity required to detect and identify low-level metabolites in a complex biological matrix.[4]

Conclusion

The identification of 1-(7-benzofuranyl)piperazine metabolites is a complex analytical challenge that demands a sophisticated and systematic approach. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) provides the most comprehensive solution, enabling sensitive detection and robust structural elucidation from complex biological samples. By combining predictive metabolic reasoning with a validated experimental workflow and principled data interpretation, researchers can effectively map the biotransformation of novel drug candidates. This knowledge is fundamental to navigating the path of drug development, ensuring that decisions are based on a deep and accurate understanding of the compound's interaction with biological systems.

References

  • In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. PMC.
  • Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS.
  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC.
  • In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. PubMed.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed.
  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • Analytical Methods. RSC Publishing.
  • Mass spectra and major fragmentation patterns of piperazine designer...
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. PubMed.
  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed.
  • Piperazine derivatives as metabolites of therapeutic drugs.
  • A Review on Analytical Methods for Piperazine Determination.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. Agilent.

Sources

Safety Operating Guide

Personal protective equipment for handling Piperazine, 1-(7-benzofuranyl)-

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 98224-26-1 Chemical Class: Arylpiperazine / Benzofuran Derivative Risk Category: High-Potency Pharmacophore / Potential Sensitizer

Part 1: Core Directive & Risk Assessment

The "Why" Behind the Protocol As a Senior Application Scientist, I must emphasize that 1-(7-benzofuranyl)piperazine is not a standard bench reagent. It is a privileged pharmacophore —a structural backbone commonly used in CNS-active drugs (targeting serotonin 5-HT and dopamine receptors).

Because specific toxicological data (OEL/OEB) is often absent for research intermediates, we apply the Precautionary Principle . We treat this compound as a Performance-Based Control Band 4 (OEB 4) substance (OEL < 10 µg/m³) due to two critical structural alerts:

  • The Piperazine Moiety: A known respiratory and dermal sensitizer. Repeated exposure can lead to irreversible haptenization and anaphylaxis.

  • The Benzofuran Ring: Metabolically active, often requiring CYP450 bioactivation, implying potential hepatotoxicity or mutagenicity.

Your goal is containment, not just protection. PPE is your last line of defense; engineering controls are your first.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for the solid (salt) form , which presents the highest risk of airborne dust inhalation. If handling the free base (oil), focus on permeation resistance.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Primary: Fume Hood (Certified).Secondary: N95 (minimum) or P100 Half-Face Respirator.Dust Control: Arylpiperazine salts are often electrostatic. A hood provides negative pressure.[1] The respirator protects against "bounce-back" currents during weighing.
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil, High Dexterity)2. Outer: Nitrile (8 mil, Extended Cuff)Permeation Kinetics: Benzofuran derivatives are lipophilic. Double gloving increases breakthrough time. Colored inner gloves allow immediate visual detection of tears.
Dermal (Body) Tyvek® Lab Coat (Closed Front) or Disposable Sleeve Guards.Fomite Prevention: Cotton lab coats trap dust, becoming a secondary exposure source outside the lab. Tyvek repels particulates.
Ocular Chemical Splash Goggles (Indirect Venting).Aerosol Defense: Safety glasses leave gaps. Goggles seal the ocular mucosa from floating micro-particulates.
Part 3: Operational Protocols
A. The "Closed System" Weighing Protocol

Objective: Weigh 50 mg of compound without releasing nanogram-levels of dust.

  • Preparation: Place an analytical balance inside the chemical fume hood. Line the work surface with a plastic-backed absorbent mat (e.g., Benchkote).

  • Static Mitigation: Use an ionizing bar or anti-static gun on the vial before opening. Arylpiperazines are prone to static charge, causing powder to "jump."

  • The Wetting Technique (Critical Step):

    • Tare the receiving vial with solvent (e.g., DMSO or Methanol) already inside if the chemistry permits.

    • Add the solid directly into the liquid. This immediately suppresses dust generation (zero-emissions transfer).

  • Decontamination: Wipe the exterior of the stock vial with a methanol-dampened Kimwipe before removing it from the hood. Dispose of the wipe as hazardous waste immediately.

B. Waste Disposal & Inactivation

Do not pour down the drain. This compound is likely ecotoxic.

  • Solid Waste: Collect in a dedicated "High Potency / Cytotoxic" bin (Yellow bin in many jurisdictions).

  • Liquid Waste: Segregate into "Halogenated/Non-Halogenated Organic" streams.

  • Spill Inactivation:

    • For small spills, do not dry sweep.

    • Cover with a wet paper towel (soaked in 10% bleach or dilute HCl if it is a free base) to neutralize and dampen.

    • Scoop up the debris/towel mixture and seal in a double bag.

Part 4: Visualization (Logic Flow)

The following diagram illustrates the Hierarchy of Controls specifically for handling sensitizing pharmacophores.

G cluster_0 Continuous Monitoring Risk Risk Assessment: Unknown Potency + Sensitizer Control Engineering Control: Fume Hood / Glove Box Risk->Control 1. Containment PPE PPE Layer: Double Nitrile + P100 + Goggles Control->PPE 2. Redundancy Action Operational Action: Wet Weighing / Closed Transfer PPE->Action 3. Execution Decon Decontamination: Solvent Wipe + Bagging Action->Decon 4. Cleanup

Figure 1: Safe Handling Workflow. Note the progression from Engineering Controls (Primary) to PPE (Redundancy).

References
  • National Center for Biotechnology Information (NCBI). (n.d.). Piperazine | C4H10N2 - PubChem. Retrieved from [Link]

    • Context: Establishes the baseline sensitization risks associ
  • European Chemicals Agency (ECHA). (n.d.). Substance Information - Piperazine. Retrieved from [Link]

    • Context: Regulatory classification of piperazines as respir
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

    • Context: Guidelines for handling pharmacologically active compounds with unknown OELs.
  • Context: Representative safety data for structurally similar arylpiperazine research chemicals.
  • Context: Confirmation of CAS 98224-26-1 and chemical identity.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine, 1-(7-benzofuranyl)-
Reactant of Route 2
Reactant of Route 2
Piperazine, 1-(7-benzofuranyl)-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.